Product packaging for Nystatin A2(Cat. No.:CAS No. 65086-32-0)

Nystatin A2

Cat. No.: B3329963
CAS No.: 65086-32-0
M. Wt: 910.1 g/mol
InChI Key: RALQCAVZSAUESR-XTEMEEEFSA-N
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Description

Nystatin A2 (CAS 65086-32-0) is a defined component of the Nystatin antibiotic complex, a polyene macrolide originally derived from the bacterium Streptomyces noursei . With a molecular formula of C47H75NO16 and a molecular weight of 910.10 g/mol, it serves as a critical impurity and reference standard in analytical research and pharmaceutical quality control . Its primary application is in the development and validation of analytical methods, ensuring the consistency, safety, and efficacy of pharmaceutical formulations, particularly for Abbreviated New Drug Applications (ANDA) and commercial production . The Nystatin complex, which includes Nystatin A1, A2, and A3, is a well-established antifungal agent . The complex's mechanism of action involves binding to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . While the specific pharmacological profile of the isolated A2 component is an area of ongoing research, the Nystatin complex is the drug of first choice for localized infections such as oral candidiasis, leveraging its poor systemic absorption when administered topically for a favorable safety profile . Beyond its conventional antifungal use, recent preclinical studies have explored novel formulations of Nystatin, such as mucoadhesive spanlastical candy lozenges, to enhance its local efficacy and patient compliance . Furthermore, basic research has investigated the role of Nystatin in regulating axon extension and regeneration in neuronal cultures, highlighting its utility as a tool for studying cholesterol-dependent mechanisms in cellular biology . This product is provided with comprehensive characterization data and is intended for Research Use Only. It is not approved for human consumption, or for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75NO16 B3329963 Nystatin A2 CAS No. 65086-32-0

Properties

IUPAC Name

(1R,3S,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,7,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO16/c1-28-18-15-13-11-9-7-5-6-8-10-12-14-16-21-36(63-46-44(57)41(48)43(56)31(4)62-46)25-38-40(45(58)59)37(53)27-47(60,64-38)26-33(50)20-17-19-32(49)22-34(51)23-35(52)24-39(54)61-30(3)29(2)42(28)55/h5-6,8,10-16,18,21,28-38,40-44,46,49-53,55-57,60H,7,9,17,19-20,22-27,48H2,1-4H3,(H,58,59)/b6-5+,10-8+,13-11+,14-12+,18-15+,21-16+/t28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALQCAVZSAUESR-XTEMEEEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872324
Record name Nystatin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

910.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65086-32-0
Record name Nystatin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065086320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nystatin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYSTATIN A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SW1HY37N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Nystatin A2: A Technical Retrospective on the Pioneering Work of Hazen and Brown

Author: BenchChem Technical Support Team. Date: November 2025

A whitepaper dedicated to the researchers, scientists, and drug development professionals who continue to build upon the foundational discoveries in antimicrobial research.

The discovery of Nystatin by microbiologist Elizabeth Hazen and biochemist Rachel Brown in the late 1940s stands as a landmark achievement in the fight against fungal infections. Their long-distance collaboration, conducted between New York City and Albany, culminated in the isolation of the first effective and non-toxic antifungal agent for treating human diseases. This technical guide delves into the core scientific methodologies and quantitative data underpinning their groundbreaking work, offering a detailed look at the experimental protocols that led to the development of this enduring therapeutic.

Introduction: The Unmet Need and the Collaborative Breakthrough

Prior to the work of Hazen and Brown, fungal infections posed a significant and often fatal threat, with no safe and effective treatments available. The rise of broad-spectrum antibacterial agents like penicillin, while revolutionary, inadvertently exacerbated the problem by eliminating the body's natural bacterial flora that help keep fungal populations in check.[1] Recognizing this critical gap in medical science, Hazen initiated a systematic search for antifungal agents produced by soil microorganisms.[1]

Their collaboration was a model of complementary expertise. Hazen, in New York City, was responsible for the microbiological aspects, including culturing soil organisms and testing their antifungal properties in vitro.[1][2] Brown, in Albany, applied her skills as a chemist to isolate and purify the active compounds from the cultures Hazen identified as promising.[1] This partnership, famously conducted through the U.S. mail, led to the discovery of an actinomycete, Streptomyces noursei, isolated from the soil of a Virginia farm, which produced the potent antifungal substance they initially named "fungicidin."[1][2][3] This was later renamed Nystatin in honor of the New York State Department of Health.[1][2]

Experimental Protocols

The following sections detail the original methodologies employed by Hazen and Brown in the discovery and isolation of Nystatin, reconstructed from their scientific publications and patent filings.

Isolation and Cultivation of Streptomyces noursei

The foundational step in the discovery of Nystatin was the isolation and successful cultivation of the producing microorganism.

Protocol for Cultivation of Streptomyces noursei

  • Organism: Streptomyces noursei, strain No. 48240, was isolated from soil collected from a farm in Fauquier County, Virginia.[4]

  • Culture Medium: A liquid nutrient medium containing a source of assimilable carbon and nitrogen was used. While various media were likely tested, a glucose-tryptone broth was effective for initial stationary cultures.[4] For production, the patent specifies media containing an assimilable saccharide (like glucose) or a polyhydric alcohol (like glycerol).[5]

  • Inoculation and Incubation: The sterile liquid nutrient medium was inoculated with Streptomyces noursei.

  • Optimal Growth Conditions:

    • Temperature: The optimal temperature for the production of Nystatin was found to be around 28°C.[5]

    • pH: The initial pH of the culture medium could range from 5.5 to 7.5, with a preferred starting pH of 7.0-7.2.[5]

  • Culture Characteristics: In stationary culture, the organism produced two antifungal substances. One, resembling actidione, was found in the culture liquors. The second, with broader antifungal activity (Nystatin), was extracted from the surface growth (mycelium).[4]

Extraction and Purification of Nystatin

Rachel Brown developed a meticulous multi-step process to isolate and purify Nystatin from the mycelial growth of S. noursei. The following protocol is based on the descriptions in their publications and the detailed workflow in their patent.

Protocol for Nystatin Extraction and Purification

  • Harvesting: The surface growth (mycelium) from 5- to 7-day-old broth cultures was harvested.[4]

  • Heat Treatment: The harvested mycelium was heated at 70-72°C for 10 minutes.[4]

  • Drying: The heat-treated mycelium was pressed between filter papers to remove the adhering medium.[4]

  • Methanol Extraction: The dried mycelium was extracted multiple times with methanol to solubilize the Nystatin.[4][5]

  • Fractional Precipitation with Ethyl Acetate:

    • The pooled methanol extracts were treated with ethyl acetate (0.3-2.0 times the volume of the methanol) to precipitate inert materials, which were then removed by filtration or centrifugation.[5]

    • Additional ethyl acetate was added to the filtrate (to a total of 4-5 times the volume of the methanol) to precipitate the crude Nystatin.[5]

  • Saline Wash: The resulting precipitate was washed with a 0.85% NaCl solution.[4][5]

  • Methanol Re-dissolution and Ether Precipitation: The washed precipitate was re-dissolved in methanol, and the active compound was then precipitated by the addition of 3-4 volumes of ethyl ether.[5]

  • Final Product: The final precipitate was separated, washed with ether, dried, and ground to a fine yellow powder.[4][5] This crude Nystatin was reported to be sparingly soluble in methanol and ethanol and relatively insoluble in water and most other organic solvents.[4]

Quantitative Data: Antifungal Activity

Hazen's in vitro testing provided the first quantitative evidence of Nystatin's potent antifungal properties. The following tables summarize the data presented in their 1951 paper in the Proceedings of the Society for Experimental Biology and Medicine.

Table 1: Fungistatic Activity of Nystatin (Fungicidin) Minimum concentration of Nystatin required to inhibit the growth of various fungi after 96 hours of incubation.

Fungal SpeciesMinimum Inhibitory Concentration (µg/mL)
Cryptococcus neoformans1.56 - 3.12
Candida albicans1.56 - 6.25
Histoplasma capsulatum1.56
Blastomyces dermatitidis6.25
Coccidioides immitis1.56
Trichophyton mentagrophytes3.12
Microsporum canis3.12

Data sourced from Hazen & Brown, 1951, "Fungicidin, an antibiotic produced by a soil actinomycete".[4]

Table 2: Fungicidal Activity of Nystatin (Fungicidin) against Candida albicans Concentration of Nystatin required for sterilization of a C. albicans culture over time.

Initial Microorganism Count (per mL)Nystatin Concentration (µg/mL)Time to Sterilization
1,000,0006.2524 hours
10,000,00012.54 hours

Data sourced from Hazen & Brown, 1951, "Fungicidin, an antibiotic produced by a soil actinomycete".[4]

These results demonstrated that Nystatin was not only fungistatic but also fungicidal, with potent activity against a broad range of pathogenic fungi.[4] Importantly, their studies also showed that Nystatin lacked antibacterial activity.[4]

Mechanism of Action

While the precise molecular mechanism was not fully understood in the 1950s, it is now known that Nystatin is a polyene macrolide. Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to fungal cell death. The selectivity of Nystatin for fungi over mammalian cells is due to the high abundance of ergosterol in fungal membranes and its absence in animal cell membranes, which contain cholesterol instead.

Visualizing the Discovery Process and Mechanism

The following diagrams illustrate the key workflows and the mechanism of action of Nystatin.

experimental_workflow cluster_hazen Hazen's Laboratory (New York City) cluster_brown Brown's Laboratory (Albany) soil Soil Sample Collection culture Culturing of Soil Microorganisms soil->culture screening In Vitro Antifungal Screening (vs. C. albicans, C. neoformans) culture->screening toxicity Animal Toxicity Testing screening->toxicity High Toxicity mail_to_brown Mail Promising Culture to Brown screening->mail_to_brown Activity Found extraction Extraction of Active Compound mail_to_brown->extraction purification Purification of Nystatin extraction->purification mail_to_hazen Mail Purified Compound to Hazen purification->mail_to_hazen mail_to_hazen->toxicity Low Toxicity Confirmed

Caption: The collaborative workflow between Hazen and Brown for the discovery of Nystatin.

nystatin_mechanism cluster_membrane Fungal Cell Membrane membrane Ergosterol Phospholipid Bilayer pore Pore Formation membrane->pore Disrupts Membrane nystatin Nystatin Molecule nystatin->membrane:f0 Binds to Ergosterol leakage Leakage of Intracellular Ions (e.g., K+) pore->leakage death Fungal Cell Death leakage->death

Caption: The mechanism of action of Nystatin on the fungal cell membrane.

Conclusion

The discovery of Nystatin by Elizabeth Hazen and Rachel Brown was a triumph of systematic scientific inquiry and collaborative spirit. Their meticulous experimental work, from the initial screening of soil samples to the development of a robust purification protocol, laid the groundwork for the first safe and effective antifungal therapy. The quantitative data from their early studies unequivocally demonstrated the potent and broad-spectrum activity of Nystatin. This technical retrospective serves as a testament to their pioneering contributions, which continue to impact the fields of microbiology and drug development today. Their work not only provided a much-needed therapeutic agent but also established a paradigm for the discovery of naturally derived pharmaceuticals.

References

An In-Depth Technical Guide to the Nystatin A2 Biosynthesis Pathway in Streptomyces noursei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by the soil bacterium Streptomyces noursei ATCC 11455, is a crucial antifungal agent in clinical use. Its biosynthesis is a complex process orchestrated by a large gene cluster encoding a modular polyketide synthase (PKS) and a suite of tailoring enzymes. This technical guide provides a detailed overview of the Nystatin A2 biosynthesis pathway, including the genetic organization, enzymatic functions, and regulatory networks. Furthermore, it outlines key experimental protocols for studying this pathway and presents available quantitative data to facilitate further research and development in the field of antifungal drug discovery and production.

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the assembly of a 38-membered polyketide backbone by a type I modular polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including hydroxylation, glycosylation, and carboxylation, to yield the final bioactive molecule.

Polyketide Chain Synthesis

The initial polyketide chain of nystatin is assembled by six large, multifunctional PKS enzymes encoded by the nysA, nysB, nysC, nysI, nysJ, and nysK genes.[1][2][3] These enzymes are organized into modules, with each module responsible for the addition and modification of a specific extender unit to the growing polyketide chain. The process is initiated with an acetate starter unit, followed by the incorporation of both acetate and propionate extender units.[1]

Post-PKS Modifications

Following the synthesis of the polyketide backbone, a series of enzymatic modifications occur to produce this compound:

  • Cyclization: The linear polyketide chain is cyclized to form the 38-membered macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of the NysK PKS module.[2]

  • Hydroxylation: A key hydroxylation event at the C10 position is catalyzed by the cytochrome P450 monooxygenase NysL.[4] This step is crucial for the antifungal activity of nystatin.

  • Glycosylation: The deoxysugar mycosamine is synthesized and attached to the C19 position of the macrolactone ring. This process involves several enzymes, including NysDI (glycosyltransferase), NysDII (aminotransferase), and NysDIII (GDP-mannose dehydratase).[5]

  • Carboxylation: The methyl group at C16 is oxidized to a carboxyl group by the P450 monooxygenase NysN.[4]

The immediate precursor to this compound is 10-deoxynystatin. The final step in the biosynthesis of this compound is the hydroxylation at the C10 position.

Genetic Organization of the Nystatin Biosynthesis Cluster

The genes responsible for nystatin biosynthesis are clustered together in a large contiguous region of the Streptomyces noursei chromosome.[2] This gene cluster, spanning approximately 125 kb, contains all the necessary genes for the synthesis of the polyketide backbone, the mycosamine sugar, the post-PKS modifications, as well as genes for regulation and transport of the antibiotic.[2][3]

Regulatory Network of Nystatin Biosynthesis

The production of nystatin is tightly regulated at the transcriptional level. Several regulatory genes have been identified within and flanking the nystatin biosynthetic gene cluster. These include genes from the LAL (Large ATP-binding regulators of the LuxR family) and PAS-LuxR families.[6]

Key regulatory genes include nysRI, nysRII, nysRIII, and nysRIV.[4][6] Gene inactivation studies have shown that these regulators have differential effects on nystatin production, suggesting a complex, hierarchical regulatory cascade.[4][6] For instance, NysRI appears to be a master regulator, as its inactivation leads to a near-complete abolishment of nystatin biosynthesis.[4] The regulatory network controls the expression of the structural genes, including the PKS genes and those involved in post-PKS modifications and transport.

Quantitative Data on Nystatin Production

Precise quantitative data on enzyme kinetics and metabolite concentrations in the nystatin biosynthesis pathway are not extensively available in a consolidated format in the literature. However, several studies have reported the impact of gene inactivations on nystatin production, providing valuable insights into the roles of specific genes.

Gene(s) InactivatedMutant StrainNystatin Production (% of Wild-Type)Key Intermediate AccumulatedReference
nysRISR12~0.5%-[4]
nysRIISR34~7%-[4]
nysRIIISR56~9%-[4]
nysRIVNR4K~2%-[4]
nysHAHH2~65%10-deoxynystatin[4]
nysGAHG13~65%10-deoxynystatin[4]
nysLNLD1010%10-deoxynystatin[4]
nysDINDD10%Nystatinolide, 10-deoxynystatinolide[5]
nysDIINDD20%Nystatinolide, 10-deoxynystatinolide[5]

Experimental Protocols

Gene Inactivation and Complementation in Streptomyces noursei

This protocol outlines a general workflow for generating in-frame deletions of genes within the nystatin biosynthesis cluster and for complementing the resulting mutations.

a. Construction of the Gene Replacement Vector:

  • Amplify the upstream and downstream flanking regions (typically ~1.5-2 kb each) of the target gene from S. noursei genomic DNA using high-fidelity PCR.

  • Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in S. noursei (e.g., a derivative of pKC1139). The two fragments should be cloned on either side of a selectable marker (e.g., an apramycin resistance cassette) in the vector.

  • Verify the sequence of the resulting gene replacement vector.

b. Conjugal Transfer of the Vector into S. noursei:

  • Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the gene replacement vector to mid-log phase.

  • Prepare spores of the recipient S. noursei strain.

  • Mix the E. coli donor cells and S. noursei spores on a suitable agar medium (e.g., ISP2) and incubate to allow for conjugation.

  • Overlay the plates with a selective agent (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

c. Selection for Double Crossover Mutants:

  • Isolate single colonies from the conjugation plates and grow them in non-selective liquid medium to allow for the second crossover event to occur.

  • Plate serial dilutions of the culture onto a medium that allows for the screening of the desired double crossover mutants (e.g., by replica plating to identify clones that have lost the vector-borne resistance marker).

  • Confirm the desired gene deletion by PCR analysis of genomic DNA from the putative mutants.

d. Complementation of the Mutant:

  • Clone the full-length wild-type gene, along with its native promoter, into an integrative Streptomyces expression vector (e.g., pSET152).

  • Introduce the complementation vector into the mutant strain by conjugation.

  • Select for transformants and verify the integration of the complementation vector by PCR.

  • Analyze the complemented strain for the restoration of nystatin production.

Analysis of Nystatin and its Precursors by HPLC-MS

This protocol provides a method for the extraction and analysis of nystatin and its biosynthetic intermediates from S. noursei cultures.

a. Sample Preparation:

  • Grow S. noursei strains in a suitable production medium (e.g., SAO-23) for 5-7 days.

  • Harvest the culture broth and extract the polyenes with an equal volume of a suitable organic solvent (e.g., methanol or dimethylformamide).

  • Vortex the mixture vigorously and then centrifuge to pellet the cell debris.

  • Collect the supernatant containing the extracted polyenes.

  • Filter the extract through a 0.22 µm filter before HPLC-MS analysis.

b. HPLC-MS Conditions:

  • Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A gradient of solvent A (e.g., 10 mM ammonium acetate, pH 4.5) and solvent B (e.g., acetonitrile).

  • Gradient: A typical gradient might be from 30% to 70% solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector (DAD) to monitor the characteristic UV-Vis absorbance spectrum of polyenes (with maxima around 290, 304, and 318 nm for tetraenes) and a mass spectrometer (MS) for mass identification.

  • MS Ionization: Electrospray ionization (ESI) in positive or negative mode.

Visualizations

Nystatin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS NysA, NysB, NysC, NysI, NysJ, NysK (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Polyketide_Backbone Linear Polyketide Backbone TE NysK (TE) Polyketide_Backbone->TE Nystatinolide Nystatinolide Deoxynystatinolide 10-Deoxynystatinolide Nystatinolide->Deoxynystatinolide NysN NysN (P450) Nystatinolide->NysN C16 Oxidation NysDI NysDI Deoxynystatinolide->NysDI Glycosylation Deoxynystatin 10-Deoxynystatin NysL NysL (P450) Deoxynystatin->NysL C10 Hydroxylation Nystatin_A2 This compound GDP_Mannose GDP-Mannose NysDIII NysDIII GDP_Mannose->NysDIII GDP_Mycosamine GDP-Mycosamine GDP_Mycosamine->NysDI Glycosylation PKS->Polyketide_Backbone TE->Nystatinolide NysDII NysDII NysDIII->NysDII NysDII->GDP_Mycosamine NysDI->Deoxynystatin NysL->Nystatin_A2

Diagram of the this compound biosynthesis pathway.

Nystatin_Regulation NysRI NysRI NysRII NysRII NysRI->NysRII NysRIII NysRIII NysRI->NysRIII NysRIV NysRIV NysRI->NysRIV PKS_Genes PKS Genes (nysA, nysB, nysC, etc.) NysRI->PKS_Genes Post_PKS_Genes Post-PKS Genes (nysL, nysN, nysDI, etc.) NysRI->Post_PKS_Genes Transport_Genes Transport Genes (nysH, nysG) NysRI->Transport_Genes NysRII->PKS_Genes NysRII->Transport_Genes NysRIII->PKS_Genes NysRIII->Transport_Genes NysRIV->PKS_Genes NysRIV->Transport_Genes

Simplified regulatory network of nystatin biosynthesis.

Experimental_Workflow Start Start: Identify Target Gene Vector_Construction Construct Gene Replacement Vector in E. coli Start->Vector_Construction Conjugation Conjugate Vector into S. noursei Vector_Construction->Conjugation Single_Crossover Select for Single Crossover (Integration) Conjugation->Single_Crossover Second_Crossover Screen for Double Crossover (Gene Deletion) Single_Crossover->Second_Crossover Mutant_Verification Verify Mutant by PCR and Sequencing Second_Crossover->Mutant_Verification Phenotype_Analysis Analyze Phenotype: Nystatin Production (HPLC-MS) Mutant_Verification->Phenotype_Analysis Complementation Complementation of Mutant Mutant_Verification->Complementation Restore_Phenotype Analyze for Restoration of Nystatin Production Complementation->Restore_Phenotype

Experimental workflow for gene knockout and complementation.

Conclusion

The biosynthesis of this compound in Streptomyces noursei is a multifaceted process involving a large PKS system, numerous tailoring enzymes, and a complex regulatory network. This technical guide provides a foundational understanding of this pathway, offering valuable information for researchers aiming to elucidate the finer details of its mechanism, engineer novel antifungal compounds, or improve nystatin production titers. While comprehensive quantitative data remains a key area for future investigation, the protocols and information presented herein serve as a robust starting point for advancing research in this critical area of antibiotic biosynthesis.

References

The Core Mechanism of Nystatin A1 Action on Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nystatin, a polyene macrolide antibiotic isolated from Streptomyces noursei, remains a cornerstone in the treatment of topical fungal infections, particularly those caused by Candida species. Its efficacy is rooted in a specific and potent mechanism of action targeting the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions, biophysical consequences, and cellular sequelae of Nystatin A1, the primary active component, on the fungal cell membrane. It summarizes key quantitative data, details essential experimental protocols for studying this mechanism, and presents visual diagrams of the core processes to facilitate a comprehensive understanding for research and drug development applications.

Introduction: The Polyene-Ergosterol Interaction

Nystatin A1 is an amphiphilic molecule characterized by a large macrolide ring with a series of conjugated double bonds on one face and multiple hydroxyl groups on the other. This structure is central to its antifungal activity, which is predicated on its high affinity for ergosterol, the principal sterol in fungal cell membranes.[1][2][3] This selective binding to ergosterol, as opposed to cholesterol in mammalian cell membranes, forms the basis of Nystatin's therapeutic window, although its affinity for cholesterol is not zero, contributing to its toxicity when used systemically.[4][5]

Commercial Nystatin is a complex, with Nystatin A1 being the major and most active component. While Nystatin A2 and A3 are also present, this guide will focus on the well-elucidated mechanism of Nystatin A1.

Primary Mechanism of Action: Pore Formation and Membrane Permeabilization

The fungicidal effect of Nystatin A1 is primarily a result of its ability to self-assemble into transmembrane channels upon binding to ergosterol.[5][6] This process disrupts the fundamental barrier function of the fungal plasma membrane, leading to a cascade of events culminating in cell death.

Ergosterol Binding and Channel Assembly

Nystatin A1 molecules insert into the lipid bilayer and aggregate with ergosterol molecules to form a "barrel-stave" pore structure.[6] The hydrophobic polyene regions of the Nystatin molecules align with the acyl chains of the membrane lipids and ergosterol, while the hydrophilic polyol faces orient inward to create a polar, aqueous channel through the membrane.[3] The formation of these pores is a concentration-dependent process.[4]

Ion Leakage and Electrochemical Gradient Collapse

The primary and most immediate consequence of pore formation is the rapid and uncontrolled leakage of essential intracellular ions and small molecules down their electrochemical gradients.[4][5] The Nystatin-induced pores are primarily permeable to monovalent cations, with a particularly high permeability for potassium (K⁺) ions.[1][7] This leads to a massive efflux of intracellular K⁺, which is critical for maintaining cellular turgor pressure, membrane potential, and the function of numerous enzymes. The loss of the K⁺ gradient leads to the depolarization of the fungal cell membrane.[8]

Osmotic Instability and Cell Lysis

The significant loss of intracellular solutes and the subsequent influx of water create severe osmotic instability.[9] The fungal cell swells, and at sufficient Nystatin concentrations, this leads to the rupture of the cell membrane and lysis, resulting in cell death.[7]

Secondary Mechanisms of Action: Oxidative Stress and Apoptosis

Beyond direct membrane disruption, Nystatin A1 treatment induces secondary cellular stress responses that contribute to its fungicidal activity.

Induction of Reactive Oxygen Species (ROS)

Disruption of membrane integrity and ion homeostasis, particularly affecting mitochondrial function, leads to the generation of reactive oxygen species (ROS) within the fungal cell.[10][11][12] Mitochondria are a primary source of this ROS production.[10][13] The accumulation of ROS causes oxidative damage to vital cellular components, including proteins, lipids, and nucleic acids, further contributing to cell death.[12]

Apoptotic and Necrotic Cell Death Pathways

The cellular damage and stress induced by Nystatin can trigger programmed cell death (PCD) pathways in fungi. Key events associated with apoptosis, such as mitochondrial dysfunction, cytochrome c release, and the activation of metacaspases (caspase-like proteases in fungi), have been observed following treatment with polyene antibiotics.[14][15] The extensive membrane damage can also lead directly to necrosis.[15] The interplay between these cell death pathways contributes to the overall efficacy of Nystatin.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the mechanism of action of Nystatin A1.

ParameterOrganism/SystemValue/RangeCitation
Pore Stoichiometry Artificial Lipid Membranes4-12 Nystatin molecules per pore[16]
Pore Radius (approx.) Model Systems0.45 nm[9]
Primary Ion Permeability Fungal CellsK⁺ > Na⁺[1][9]
Potassium (K⁺) Efflux Candida albicans~50% decrease in intracellular K⁺ within 5 min (at 0.5x MIC)[17]
Fungal SpeciesNystatin MIC Range (µg/mL)Citation
Candida albicans4 - 8[18]
Candida glabrata4[18]
Candida krusei4 - 8[18]
Candida tropicalis4[18]
Candida parapsilosis1.25 - 2.5[19]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Visualizing the Mechanism and Experimental Workflows

Graphviz diagrams are provided below to illustrate the core mechanism of action, a typical experimental workflow for assessing membrane permeabilization, and the downstream signaling events.

Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_extracellular cluster_pore Pore Formation cluster_intracellular membrane_lipids Lipid Bilayer Ergosterol Molecules pore Nystatin-Ergosterol Pore Aqueous Channel membrane_lipids->pore Aggregation & Insertion nystatin Nystatin A1 nystatin->membrane_lipids Binds to Ergosterol ions_out K⁺ Efflux pore->ions_out Ion Leakage depolarization Membrane Depolarization ions_out->depolarization Leads to

Figure 1. Primary mechanism of Nystatin A1 action on the fungal cell membrane.

Experimental_Workflow start Start: Prepare Liposomes (with Ergosterol + ANTS/DPX) add_nystatin Incubate Liposomes with Nystatin A1 start->add_nystatin measure_fluorescence Measure Fluorescence Intensity (Excitation: 355 nm, Emission: 520 nm) add_nystatin->measure_fluorescence Over time (Ft) add_triton Add Triton X-100 (to induce 100% leakage) measure_fluorescence->add_triton calculate_leakage Calculate % Leakage: ((Ft - F0) / (Fmax - F0)) * 100 measure_fluorescence->calculate_leakage measure_max_fluorescence Measure Maximum Fluorescence (Fmax) add_triton->measure_max_fluorescence measure_max_fluorescence->calculate_leakage end End calculate_leakage->end

Figure 2. Workflow for a liposome leakage assay to quantify membrane permeabilization.

Signaling_Pathway pore Nystatin Pore Formation & Ion Leakage mito_dysfunction Mitochondrial Dysfunction pore->mito_dysfunction necrosis Necrosis pore->necrosis Direct Membrane Damage ros Increased ROS Production mito_dysfunction->ros cyto_c Cytochrome C Release mito_dysfunction->cyto_c apoptosis Apoptosis ros->apoptosis metacaspase Metacaspase Activation cyto_c->metacaspase metacaspase->apoptosis

Figure 3. Downstream signaling events leading to Nystatin-induced fungal cell death.

Key Experimental Protocols

Investigating the mechanism of Nystatin A1 relies on several key biophysical and microbiological techniques. Detailed protocols for two fundamental assays are provided below.

Perforated Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the fungal cell membrane without dialyzing the intracellular contents, allowing for the study of Nystatin-induced channels in a more physiologically relevant context.

Objective: To record ion channel activity induced by Nystatin A1 in a whole-cell configuration while preserving the intracellular environment.

Materials:

  • Fungal protoplasts (e.g., Saccharomyces cerevisiae or Candida albicans)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Pipette solution (e.g., KCl-based, buffered to pH 7.2)

  • Nystatin stock solution (e.g., 25-50 mg/mL in DMSO, prepared fresh and protected from light)

  • Extracellular bath solution appropriate for the target ion currents

Protocol:

  • Prepare Nystatin-Pipette Solution: Just before use, dilute the Nystatin stock solution into the filtered pipette solution to a final concentration of 100-250 µg/mL. Vortex thoroughly and keep protected from light.

  • Pipette Preparation:

    • Pull a patch pipette from a borosilicate capillary with a final resistance of 3-7 MΩ.

    • Crucially, to obtain a high-resistance seal, the pipette tip must be free of Nystatin. Briefly dip the very tip of the pipette (for 1-2 seconds) into Nystatin-free pipette solution.

    • Back-fill the rest of the pipette with the Nystatin-containing solution.

  • Obtain a Gigaseal: Approach a fungal protoplast with the prepared pipette as quickly as possible to prevent Nystatin from diffusing to the tip. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Perforation: Monitor the patch parameters. Over the next 5-30 minutes, Nystatin will diffuse to the tip and insert into the membrane patch, forming pores. This "perforation" is observed as a gradual decrease in the series resistance (access resistance) and an increase in the cell capacitance measurement.

  • Recording: Once a stable, low access resistance is achieved, whole-cell voltage-clamp or current-clamp recordings can be performed to measure the currents flowing through the Nystatin-induced channels.

Liposome Leakage Assay (ANTS/DPX Fluorescence Dequenching)

This in vitro assay uses artificial lipid vesicles (liposomes) to quantify the membrane permeabilizing activity of Nystatin A1 by measuring the release of an encapsulated fluorescent dye and its quencher.

Objective: To quantify the extent and kinetics of membrane leakage induced by Nystatin A1 in a model membrane system containing ergosterol.

Materials:

  • Lipids (e.g., POPC) and Ergosterol in chloroform

  • Fluorescent dye: 8-Aminonaphthalene-1,3,6-Trisulfonic Acid, Disodium Salt (ANTS)

  • Quencher: p-Xylene-Bis-Pyridinium Bromide (DPX)

  • Liposome buffer (e.g., 10 mM HEPES, pH 7.2, 200 mM KCl)

  • Size-exclusion chromatography column (e.g., Sephadex G-100)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • 96-well plates and a fluorescence plate reader

  • Triton X-100 (10% solution) for maximal lysis

Protocol:

  • Prepare Lipid Film: Mix lipids and ergosterol in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film. Place the film under vacuum for at least 3 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with liposome buffer containing 12.5 mM ANTS and 45 mM DPX. Vortex vigorously until the lipid film is fully suspended. At this stage, the ANTS fluorescence is quenched by the high concentration of DPX inside the multilamellar vesicles.

  • Liposome Sizing: To create unilamellar vesicles of a uniform size, subject the lipid suspension to several freeze-thaw cycles followed by extrusion (e.g., 11 passes) through a 100 nm polycarbonate membrane.

  • Purification: Remove the unencapsulated (external) ANTS and DPX by passing the liposome suspension through a size-exclusion chromatography column, eluting with liposome buffer. The liposomes will elute in the void volume.

  • Leakage Assay:

    • Dilute the purified liposomes in buffer in the wells of a 96-well plate.

    • Measure the baseline fluorescence (F₀).

    • Add Nystatin A1 at various concentrations to the wells and monitor the fluorescence intensity over time (Fₜ) at an excitation wavelength of ~355 nm and an emission wavelength of ~520 nm. Leakage of ANTS and DPX into the larger external volume causes them to dilute and separate, resulting in an increase in ANTS fluorescence (dequenching).[13]

    • After the reaction has reached a plateau, add Triton X-100 to a final concentration of 0.2% to completely lyse all liposomes and release their contents. Measure the maximum fluorescence (F_max).

  • Data Analysis: Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100

Conclusion and Future Directions

The primary mechanism of Nystatin A1 is unequivocally its ability to form ergosterol-dependent pores in the fungal cell membrane, leading to catastrophic ion leakage and cell death. This core process is supplemented by the induction of oxidative stress and programmed cell death pathways. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this robust antifungal agent.

Future research should focus on obtaining high-resolution structures of the Nystatin-ergosterol pore, precisely quantifying the binding affinity and kinetics, and further dissecting the specific molecular players in the downstream apoptotic pathways in clinically relevant fungal pathogens. Such knowledge will be invaluable for the development of new polyene derivatives with improved efficacy and reduced toxicity, ensuring this class of antifungals remains a vital tool in combating fungal diseases.

References

Nystatin A2's Preferential Interaction with Ergosterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Molecular Mechanisms and Biophysical Interactions Driving Fungal Specificity

Abstract

Nystatin A2, a polyene macrolide antibiotic, exhibits a remarkable specificity for fungal cells over their mammalian counterparts. This selectivity is fundamental to its clinical efficacy as an antifungal agent. This technical guide delves into the core of this specificity, providing a detailed examination of the differential interactions between this compound and the primary sterols found in fungal and mammalian cell membranes: ergosterol and cholesterol, respectively. Through a comprehensive review of biophysical data, experimental methodologies, and affected signaling pathways, this document serves as a resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and membrane biophysics.

Introduction

The selective toxicity of this compound is primarily attributed to its higher binding affinity for ergosterol, a sterol abundant in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes.[1][2][3] This differential interaction leads to the formation of transmembrane channels or pores in fungal cells, disrupting membrane integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.[4][5] In contrast, its interaction with cholesterol is significantly weaker, resulting in minimal disruption of mammalian cell membranes at therapeutic concentrations.[6] This guide will provide a quantitative and mechanistic overview of these interactions.

Quantitative Analysis of this compound-Sterol Interactions

While direct binding affinity constants (Kd) from techniques like Isothermal Titration Calorimetry (ITC) for the this compound-sterol interaction are not extensively reported in publicly available literature, the partitioning behavior of this compound into sterol-containing membranes provides a strong quantitative measure of its preferential interaction.

One key parameter is the mol-fraction partition coefficient (Kp), which quantifies the distribution of a solute between a lipid membrane and the aqueous phase. A higher Kp value indicates a greater propensity for the molecule to incorporate into the membrane.

Sterol Present in LiposomeMol-Fraction Partition Coefficient (Kp)Reference
Ergosterol~1.5 x 10^4[6]
Cholesterol~1.5 x 10^4[6]
Sterol-free~1.4 x 10^4[6]

Table 1: Mol-Fraction Partition Coefficients of this compound in Different Lipid Environments.

Interestingly, the initial partitioning of this compound into the membrane, as indicated by the Kp values, does not show a significant difference between ergosterol and cholesterol-containing membranes. This suggests that the initial association with the membrane is not the sole determinant of its selective action. The critical difference lies in the subsequent events following membrane incorporation, namely the formation of functional ion channels, which is significantly enhanced in the presence of ergosterol.[6][7]

Fluorescence spectroscopy studies have provided semi-quantitative insights into the differential effects of ergosterol and cholesterol on the aggregation state and local environment of this compound within the membrane. In the presence of ergosterol, this compound exhibits a significant increase in fluorescence lifetime, indicative of the formation of stable, compact oligomers that constitute the transmembrane channels.[6] This effect is much less pronounced in the presence of cholesterol, suggesting that the architecture of this compound-cholesterol aggregates is different and less conducive to forming stable pores.[4]

Molecular Mechanism of Differential Interaction

The structural differences between ergosterol and cholesterol are believed to be the primary drivers of the differential interaction with this compound. Ergosterol possesses a more rigid and planar steroid ring system due to the presence of two additional double bonds compared to cholesterol. This structural rigidity is thought to facilitate a more favorable packing arrangement with the rigid polyene backbone of this compound, promoting the formation of the stable, barrel-stave-like channels.

This compound Interaction with Ergosterol

The interaction with ergosterol leads to the formation of stable transmembrane channels. This process can be visualized as a multi-step mechanism:

cluster_aqueous Aqueous Phase cluster_membrane Fungal Membrane (Ergosterol-rich) Nystatin_aq This compound (monomer) Nystatin_surf Surface Adsorption Nystatin_aq->Nystatin_surf Nystatin_insert Monomer Insertion Nystatin_surf->Nystatin_insert Partitioning Nystatin_agg Oligomerization & Channel Formation Nystatin_insert->Nystatin_agg Ergosterol-facilitated self-assembly Ion_leak Ion Leakage (K+) & Cell Death Nystatin_agg->Ion_leak Membrane Permeabilization

Figure 1: this compound interaction with an ergosterol-containing fungal membrane.
This compound Interaction with Cholesterol

In contrast, the interaction with cholesterol results in the formation of less stable and less permeable aggregates.

cluster_aqueous Aqueous Phase cluster_membrane Mammalian Membrane (Cholesterol-rich) Nystatin_aq This compound (monomer) Nystatin_surf Surface Adsorption Nystatin_aq->Nystatin_surf Nystatin_insert Monomer Insertion Nystatin_surf->Nystatin_insert Partitioning Nystatin_agg Unstable Aggregate Formation Nystatin_insert->Nystatin_agg Less favorable interaction Minimal_leak Minimal Membrane Disruption Nystatin_agg->Minimal_leak

Figure 2: this compound interaction with a cholesterol-containing mammalian membrane.

Experimental Protocols

Preparation of Sterol-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing either ergosterol or cholesterol, suitable for use in ITC, fluorescence spectroscopy, and ion leakage assays.

Materials:

  • Phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Ergosterol or Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Buffer solution (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and sterol (e.g., 4:1 molar ratio) in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing for 30-60 minutes at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 10-20) passes through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Rotary Evaporation to form Lipid Film dissolve->evaporate hydrate Hydrate Film with Buffer (MLVs) evaporate->hydrate extrude Extrusion through Membrane (LUVs) hydrate->extrude end End extrude->end

Figure 3: Workflow for the preparation of sterol-containing liposomes.
Fluorescence Spectroscopy

This protocol outlines a method to study the interaction of this compound with sterol-containing liposomes by measuring changes in its intrinsic fluorescence.

Materials:

  • This compound stock solution (in DMSO or methanol)

  • Sterol-containing LUVs (prepared as in 4.1)

  • Buffer solution

  • Fluorometer

Procedure:

  • Sample Preparation:

    • In a quartz cuvette, add the liposome suspension to the buffer to achieve the desired final lipid concentration.

    • Add a small aliquot of the this compound stock solution to the cuvette and mix gently.

    • Allow the sample to equilibrate for a set time (e.g., 30 minutes) at a controlled temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 320 nm and the emission wavelength to scan a range from 350 nm to 500 nm.

    • Record the fluorescence emission spectrum.

    • To measure fluorescence anisotropy, use polarizers in the excitation and emission light paths.

Potassium Leakage Assay

This protocol describes a method to measure the efflux of potassium ions from yeast cells upon treatment with this compound.

Materials:

  • Yeast cell culture (e.g., Saccharomyces cerevisiae)

  • This compound solution

  • Low-potassium buffer

  • Potassium-sensitive electrode or flame photometer

Procedure:

  • Cell Preparation:

    • Harvest yeast cells from culture by centrifugation.

    • Wash the cells several times with a low-potassium buffer to remove extracellular potassium.

    • Resuspend the cells in the low-potassium buffer to a known cell density.

  • Potassium Efflux Measurement:

    • Place the cell suspension in a stirred vessel at a constant temperature.

    • Insert a calibrated potassium-sensitive electrode into the suspension to monitor the extracellular potassium concentration continuously.

    • Add this compound to the cell suspension to initiate potassium leakage.

    • Record the change in extracellular potassium concentration over time.

    • Alternatively, at different time points after adding this compound, take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the potassium concentration in the supernatant using a flame photometer.

Signaling Pathways Affected by this compound

While the primary antifungal action of this compound is through direct membrane disruption, it can also modulate signaling pathways in mammalian cells, which is relevant to its potential side effects and off-target activities.

Toll-Like Receptor (TLR) Signaling in Mammalian Cells

Nystatin has been shown to induce a pro-inflammatory response in mammalian cells through the activation of Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR1.[1][8] This leads to the downstream activation of signaling cascades that result in the production of pro-inflammatory cytokines.

Nystatin This compound TLR2_TLR1 TLR2/TLR1 Heterodimer Nystatin->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-1β, IL-8, TNF-α) NFkB->Cytokines

Figure 4: Nystatin-induced TLR2 signaling pathway in mammalian cells.
Akt Signaling in Mammalian Cells

Nystatin's interaction with cholesterol in mammalian cell membranes can lead to the activation of the PI3K/Akt signaling pathway.[9] This pathway is crucial for cell survival, growth, and proliferation. The sequestration of membrane cholesterol by nystatin can alter the organization of lipid rafts, which in turn can modulate the activity of membrane-associated signaling proteins.

Nystatin This compound Membrane Cholesterol Sequestration Nystatin->Membrane PI3K PI3K Membrane->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt Phosphorylated Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Cellular Responses (e.g., cell survival, proliferation) pAkt->Downstream

Figure 5: Nystatin-mediated activation of the Akt signaling pathway.

Conclusion

The selective antifungal activity of this compound is a multifaceted process rooted in its preferential interaction with ergosterol over cholesterol. While initial membrane partitioning appears similar, the key distinction lies in the ability of ergosterol to promote the formation of stable, functional ion channels, leading to rapid fungal cell death. In contrast, interactions with cholesterol result in less stable aggregates with minimal membrane-disrupting activity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate molecular details of this compound's mechanism of action and to explore the development of novel antifungal therapies with enhanced specificity and efficacy.

References

Nystatin A2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin A2 is a polyene macrolide antibiotic and a component of the nystatin complex, which is produced by the bacterium Streptomyces noursei. While often studied as part of this complex, which also includes nystatins A1 and A3, this compound possesses its own distinct molecular characteristics. This technical guide provides a detailed overview of this compound, focusing on its molecular properties, mechanism of action, and relevant experimental protocols.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C47H75NO16[1][2][3][4][5]
Molecular Weight 910.1 g/mol [1][2][3][4][5]
Monoisotopic Mass 909.50858530 Da[1]

Mechanism of Action

Nystatin, including its A2 component, exerts its antifungal effect by targeting ergosterol, a critical sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][2] The resulting increase in membrane permeability allows the leakage of essential intracellular components, such as potassium ions (K+), leading to acidification and ultimately, fungal cell death.[1] This mechanism provides a degree of selective toxicity towards fungi, as mammalian cells contain cholesterol instead of ergosterol. However, some binding to cholesterol can occur, contributing to the toxicity of nystatin in humans.[1]

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binding Pore Pore Formation Ergosterol->Pore Induces Ions Pore->Ions Ion Leakage Cell Death Cell Death Ions->Cell Death Leads to Sample Sample Preparation Sample Preparation Sample->Preparation Solvent Solvent Solvent->Preparation HPLC HPLC System (Pump, Column, Detector) Preparation->HPLC Injection Analysis Data Analysis (Purity, Concentration) HPLC->Analysis Chromatogram

References

Early Research on the Antifungal Activity of Nystatin A2: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research concerning the antifungal properties of Nystatin A2, a key component of the nystatin complex. While much of the foundational literature focuses on the nystatin complex as a whole, this paper synthesizes available data that distinguishes the activity of its components, providing a deeper understanding for researchers in antifungal drug development. The primary focus is on the differential activity of isomeric forms of nystatin, which offers the most detailed early insight into the specific contributions of components like this compound to the overall efficacy of the drug.

Mechanism of Action: Disrupting the Fungal Fortress

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, exerts its antifungal effect by targeting the fungal cell membrane.[1][2] The primary mechanism of action involves binding to ergosterol, a sterol unique to fungal cell membranes. This binding alters the membrane's permeability, leading to the formation of pores or channels.[1][2] The consequence of this structural disruption is the leakage of essential intracellular components, particularly potassium ions, which ultimately results in fungal cell death.[1] This targeted action on ergosterol provides a degree of selective toxicity, as mammalian cell membranes contain cholesterol, for which nystatin has a lower affinity.[1]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer Nystatin This compound Nystatin->Ergosterol Binds to Leakage Leakage of Intracellular Components (K+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Figure 1: Mechanism of this compound Action on the Fungal Cell Membrane.

Quantitative Antifungal Activity

Early research often evaluated the nystatin complex as a whole. However, a pivotal study by Ostrosky-Zeichner et al. successfully separated two isomeric forms of nystatin, designated as "peak 1" and "peak 2," and determined their individual antifungal activities against various Candida species.[1] While the precise identification of these peaks as Nystatin A1, A2, or A3 is not explicitly stated, this research provides the most direct early evidence of differential activity among the components of the nystatin complex. Peak 1 was noted to be chromatographically identical to commercially prepared nystatin.[1]

The following tables summarize the minimum inhibitory concentration (MIC) data from this seminal study.

Table 1: Minimum Inhibitory Concentrations (MICs) of Nystatin Isomers against Candida albicans

IsomerpHMIC (µg/mL)
Nystatin (Commercial)7.50.5
Nystatin (Commercial)6.00.5
Peak 17.50.5
Peak 16.00.5
Peak 27.52.0
Peak 26.0>32.0
Data sourced from Ostrosky-Zeichner et al.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of Nystatin Isomers against Various Candida Species at pH 7.5

Fungal SpeciesNystatin (Commercial) MIC (µg/mL)Peak 1 MIC (µg/mL)Peak 2 MIC (µg/mL)
C. albicans0.50.52.0
C. glabrata1.01.04.0
C. krusei1.01.04.0
C. parapsilosis0.50.52.0
C. tropicalis0.50.52.0
Data sourced from Ostrosky-Zeichner et al.[1]

These results clearly indicate that "peak 1" exhibits significantly greater antifungal potency than "peak 2," with MICs being 4- to more than 64-fold lower.[1]

Experimental Protocols

The following sections detail the methodologies employed in early research to determine the antifungal activity of nystatin and its components.

Chromatographic Separation of Nystatin Isomers

The separation of nystatin isomers was a critical step in evaluating their individual antifungal activities. This was achieved using high-performance liquid chromatography (HPLC).

Start Nystatin Stock Solution in DMSO Dilution Dilute in RPMI 1640 (pH 7.5) Start->Dilution Extraction Extract with Methanol Dilution->Extraction Incubation Incubate at 37°C Overnight Extraction->Incubation Centrifugation Centrifuge to Pellet Precipitate Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC Inject onto Preparative HPLC System Supernatant->HPLC Fractions Collect Fractions of Peak 1 and Peak 2 HPLC->Fractions

Figure 2: Workflow for the Chromatographic Separation of Nystatin Isomers.

Protocol Details:

  • Preparation of Nystatin Solution: A stock solution of nystatin was prepared in dimethyl sulfoxide (DMSO).[1]

  • Dilution and Extraction: The stock solution was diluted in RPMI 1640 tissue culture medium at pH 7.5 and then extracted with methanol.[1]

  • Incubation and Centrifugation: The mixture was incubated overnight at 37°C and then centrifuged to remove any precipitated material.[1]

  • HPLC Separation: The resulting supernatant was injected onto a preparative HPLC system to separate the isomeric forms (Peak 1 and Peak 2).[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antifungal agent.

cluster_prep Preparation Drug_Prep Prepare Serial Dilutions of Nystatin Isomers in 96-Well Plate Inoculation Inoculate Wells with Fungal Suspension Drug_Prep->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Read Results Visually and Spectrophotometrically Incubation->Reading MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Reading->MIC_Determination

Figure 3: Experimental Workflow for Broth Microdilution MIC Assay.

Protocol Details:

  • Preparation of Antifungal Dilutions: Two-fold serial dilutions of the nystatin isomers were prepared in a 96-well microtiter plate containing RPMI 1640 medium.[1]

  • Inoculum Preparation: A standardized suspension of the fungal isolate was prepared to a specific cell density.[1]

  • Inoculation: Each well of the microtiter plate was inoculated with the fungal suspension.[1]

  • Incubation: The plates were incubated at 35°C for 24 to 48 hours.[1]

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that completely inhibited visible growth of the fungus. This was often confirmed by spectrophotometric reading.[1]

Impact on Fungal Signaling Pathways

Early research on the mechanism of action of polyenes like nystatin primarily focused on the direct physical disruption of the cell membrane. The understanding of specific downstream signaling pathway alterations was limited. However, the profound impact of membrane disruption logically extends to the interference of signaling cascades that are dependent on membrane integrity and the function of membrane-associated proteins.

Modern research has begun to explore these downstream effects, noting that nystatin can modulate host immune signaling pathways, such as the Toll-like receptor (TLR) pathway. While not a direct effect on fungal signaling, this highlights the broader biological interactions of the molecule. Within the fungal cell, the disruption of ion homeostasis and membrane potential inevitably affects a multitude of signaling processes crucial for growth, stress response, and virulence.

Conclusion

The early research into the antifungal activity of the nystatin complex laid the groundwork for its long-standing clinical use. While much of this initial work treated nystatin as a single entity, studies that successfully separated and characterized the activity of its isomeric forms have been instrumental in refining our understanding of its pharmacology. The demonstration of the superior potency of one isomeric form ("peak 1") over another ("peak 2") underscores the importance of component-specific analysis in the development and optimization of antifungal agents.[1] For researchers and drug development professionals, these early findings continue to be relevant, emphasizing the need for a detailed understanding of the structure-activity relationships of complex natural products and their individual components. Further research to definitively correlate these chromatographically separated isomers with the known structures of Nystatin A1, A2, and A3 would be a valuable contribution to the field.

References

Spectroscopic Analysis of Nystatin A2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the structural elucidation of Nystatin A2, a polyene macrolide antibiotic. Nystatin, produced by Streptomyces noursei, is typically a mixture of related compounds, primarily Nystatin A1, A2, and A3. The structural determination of each component is crucial for understanding its biological activity and for quality control in pharmaceutical formulations.

Introduction to this compound Structure

This compound shares a very similar structure with the main component, Nystatin A1. The key difference lies in the aglycone portion of the molecule, specifically variations in the hydroxyl groups. The definitive structure of this compound was established through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy also plays a role in characterizing the molecule's functional groups and overall structure.

Spectroscopic Methodologies and Experimental Protocols

A multi-faceted spectroscopic approach is essential for the complete structural assignment of a complex natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments were employed to map out the carbon skeleton and the relative stereochemistry of the molecule.[1]

Experimental Protocol (General):

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as pyridine-d5 or methanol-d4, to a concentration of 5-10 mg/mL. The choice of solvent is critical to ensure good solubility and minimize signal overlap.

  • Instrument: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve optimal signal dispersion and resolution.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).

  • 2D NMR Experiments: A series of 2D NMR experiments are conducted to establish correlations between different nuclei:

    • DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Identifies proton-proton couplings through two or three bonds, helping to trace out spin systems within the molecule.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing crucial information for determining the relative stereochemistry.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and piecing together the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its elemental composition and fragmentation patterns.

Experimental Protocol (General):

  • Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically dissolved in a solvent mixture like methanol and water.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for large molecules like this compound, as it minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol (General):

  • Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Spectral Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule, such as O-H (hydroxyls), C=O (carbonyl), and C=C (alkenes).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Mass Spectrometry Data
IonObserved m/z
[M+H]⁺926.6
Molecular Formula C₄₇H₇₅NO₁₆
Molecular Weight 909.51 g/mol

Data sourced from studies on Nystatin.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~2930C-H stretching (aliphatic)
~1730C=O stretching (ester/lactone)
~1600C=C stretching (polyene)
~1070C-O stretching (ethers, alcohols)

Characteristic absorption bands for polyene macrolides.

NMR Spectroscopy Data

Detailed ¹H and ¹³C NMR chemical shift assignments for this compound are reported in the primary literature but are not publicly available in the accessed databases. The tables below are representative of how such data would be presented.

Table 3.3.1: Representative ¹H NMR Data for a Polyene Macrolide

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
............
H-Xx.xxdx.x
H-Yy.yyddy.y, z.z
............

Table 3.3.2: Representative ¹³C NMR Data for a Polyene Macrolide

PositionChemical Shift (ppm)
......
C-Xxxx.x
C-Yyyy.y
......

Visualization of Methodologies

The following diagrams illustrate the workflows and logical connections in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purification Purification of This compound NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure Structure Elucidation of this compound NMR->Structure MS->Structure IR->Structure

Overall workflow for the spectroscopic analysis of this compound.

NMR_Logic H1_NMR 1H NMR Proton_Env Proton Environments & Spin Systems H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Types Carbon Skeleton (Number & Type) C13_NMR->Carbon_Types COSY DQF-COSY H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity Direct C-H Connectivity HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity ROESY ROESY Stereochemistry Relative Stereochemistry ROESY->Stereochemistry Final_Structure Complete 3D Structure of this compound Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure

Logical flow of NMR data for this compound structure elucidation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. Through the systematic application of 1D and 2D NMR, mass spectrometry, and infrared spectroscopy, the complete chemical structure can be determined with high confidence. This detailed structural information is indispensable for drug development, quality assurance, and for understanding the structure-activity relationship of this important antifungal agent. While the precise NMR chemical shift data remains within specialized literature, the methodologies outlined in this guide provide a robust framework for the analysis of this compound and similar complex natural products.

References

Nystatin A2: A Technical Deep Dive into its Relationship with Polyene Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a cornerstone of antifungal therapy for decades, is a complex of closely related polyene macrolide antibiotics produced by Streptomyces noursei. The primary and most abundant component of this complex is Nystatin A1, which is often considered synonymous with nystatin in clinical and research settings. However, the nystatin complex also contains other isomers, including Nystatin A2. This technical guide provides an in-depth exploration of this compound, focusing on its chemical relationship to other polyene macrolides, its distinct biological activity, and the experimental methodologies used for its characterization. For the purpose of this guide, we will refer to the less active isomer of nystatin, which has been separated and characterized in scientific literature, as this compound.

Chemical Structure and Relationship to Other Polyene Macrolides

Polyene macrolides are characterized by a large macrolide ring containing a series of conjugated double bonds and a hydroxylated region. Attached to this ring is a mycosamine sugar moiety, which is crucial for its biological activity.

Nystatin A1 vs. This compound: Nystatin A1 and A2 are isomers, meaning they share the same chemical formula (C47H75NO17) but differ in the spatial arrangement of their atoms. While the exact structural elucidation of this compound is not as extensively documented as that of Nystatin A1, studies involving their separation and analysis by techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry suggest that the isomeric difference likely lies within the macrolide ring's structure. This subtle structural variation has a profound impact on the molecule's biological activity.

Comparison with Amphotericin B: Amphotericin B, another prominent polyene macrolide, shares a similar overall structure with the nystatins. Key differences include the number and arrangement of conjugated double bonds and hydroxyl groups on the macrolide ring. These structural distinctions are responsible for the differing antifungal spectra and toxicity profiles of these two important drugs.

Mechanism of Action

The primary mechanism of action for all polyene macrolides, including this compound, involves their interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][2] This disruption results in the leakage of essential intracellular ions, particularly potassium (K+), and other small molecules, ultimately leading to fungal cell death.[1]

An additional and crucial aspect of the polyene mechanism of action is the induction of oxidative stress within the fungal cell.[3] The disruption of the cell membrane triggers a cascade of intracellular events that lead to the production of reactive oxygen species (ROS). These ROS, in turn, cause damage to vital cellular components such as proteins, lipids, and nucleic acids, further contributing to the antifungal effect.

Quantitative Data on Biological Activity

A critical aspect of understanding this compound is the quantitative assessment of its biological activity in comparison to Nystatin A1 and other polyenes. The following tables summarize the available data on their antifungal and hemolytic activities.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of Nystatin Isomers and Amphotericin B against Candida Species

CompoundCandida albicans (µg/mL)Candida glabrata (µg/mL)Candida parapsilosis (µg/mL)Candida tropicalis (µg/mL)Candida krusei (µg/mL)Reference
Nystatin (Peak 1 - likely A1)0.50.50.50.51.0[4]
Nystatin (Peak 2 - likely A2)2.02.02.02.04.0[4]
Amphotericin B0.50.50.50.51.0[4]
Nystatin (Commercial)0.625 - 1.250.6251.250.6251.25[5]

Table 2: Hemolytic Activity of Polyene Macrolides

CompoundHC50 (µg/mL)Reference
Nystatin A1 (and derivatives)Varied (data on specific isomers is limited)[6]
Amphotericin BVaried (data on specific isomers is limited)[6]

Note: Specific hemolytic activity data for purified this compound is limited in the currently available literature. The provided references investigate derivatives of Nystatin A1.

Experimental Protocols

Protocol 1: Separation of Nystatin Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the methodology described by Ostrosky-Zeichner et al. (2001).[4]

Objective: To separate the isomeric forms of nystatin (Peak 1 and Peak 2).

Materials:

  • Nystatin standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: a. Prepare a stock solution of nystatin in DMSO. b. To generate Peak 2, dilute the nystatin stock solution in RPMI 1640 medium (pH 7.5) and incubate overnight at 37°C.[4] c. Extract the mixture with methanol.

  • HPLC Conditions: a. Column: Reversed-phase C18 column. b. Mobile Phase: A suitable gradient of methanol, acetonitrile, and water. c. Flow Rate: As per column manufacturer's recommendation. d. Detection: UV absorbance at a wavelength appropriate for polyenes (e.g., 304 nm).

  • Injection and Elution: a. Inject the prepared sample onto the HPLC column. b. Elute the isomers using the defined mobile phase gradient. Peak 1 (likely Nystatin A1) will elute before Peak 2 (likely this compound).[4]

  • Fraction Collection: Collect the separated peaks for further biological assays.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • Purified this compound

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in RPMI 1640 medium.

  • Drug Dilution: Perform serial twofold dilutions of this compound in the microtiter plates using RPMI 1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control well), as determined visually or spectrophotometrically.[4][5]

Protocol 3: Hemolysis Assay

Objective: To assess the hemolytic activity of this compound on red blood cells.

Materials:

  • Purified this compound

  • Fresh red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Red Blood Cell Preparation: Wash fresh red blood cells with PBS and resuspend to a final concentration of 1-2%.

  • Drug Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the red blood cell suspension to each well and incubate at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for hemoglobin (e.g., 415 nm or 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control (100% lysis with Triton X-100) and the negative control (spontaneous lysis in PBS). The HC50 is the concentration of the drug that causes 50% hemolysis.

Visualizations

Signaling Pathway of Polyene Macrolide Action

Polyene_Action Polyene Polyene Macrolide (e.g., this compound) Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Pore Formation Polyene->Pore FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of Ergosterol->Pore IonLeakage Ion Leakage (K+) Pore->IonLeakage ROS Reactive Oxygen Species (ROS) Production Pore->ROS CellDeath Fungal Cell Death IonLeakage->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to Cellular Components (Proteins, Lipids, DNA) OxidativeStress->Damage Damage->CellDeath

Caption: Mechanism of action of polyene macrolides.

Experimental Workflow for Nystatin Isomer Analysis

Nystatin_Workflow Start Start: Commercial Nystatin Separation HPLC Separation Start->Separation Peak1 Peak 1 (Nystatin A1) Separation->Peak1 Peak2 Peak 2 (this compound) Separation->Peak2 MIC_Assay Antifungal Susceptibility (MIC Determination) Peak1->MIC_Assay Hemolysis_Assay Hemolytic Activity Assay (HC50 Determination) Peak1->Hemolysis_Assay Peak2->MIC_Assay Peak2->Hemolysis_Assay MIC_Results MIC Data MIC_Assay->MIC_Results Hemolysis_Results Hemolysis Data Hemolysis_Assay->Hemolysis_Results Comparison Comparative Analysis MIC_Results->Comparison Hemolysis_Results->Comparison

Caption: Workflow for separating and testing nystatin isomers.

Conclusion

This compound, a less abundant isomer within the nystatin complex, exhibits significantly lower antifungal activity compared to its more prevalent counterpart, Nystatin A1. This difference in potency underscores the critical role of subtle structural variations in the biological function of polyene macrolides. The provided experimental protocols offer a framework for the separation and characterization of these isomers, enabling further research into their specific interactions with fungal and mammalian cell membranes. A deeper understanding of the structure-activity relationships among nystatin isomers and other polyene macrolides is essential for the development of new antifungal agents with improved efficacy and reduced toxicity. Future research should focus on obtaining more comprehensive quantitative data on the biological activities of purified this compound and elucidating the precise molecular details of the downstream effects of polyene-induced oxidative stress.

References

Methodological & Application

Application Notes and Protocols for Studying Ion Channel Function with Nystatin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nystatin A2, a polyene antibiotic, as a powerful tool for investigating ion channel function. The primary application highlighted is the perforated patch-clamp technique, which allows for robust electrophysiological recordings while preserving the intracellular environment.

Mechanism of Action: this compound Pore Formation

This compound facilitates the study of ion channels by forming pores in the cell membrane, thereby granting electrical access to the cell's interior. This process is initiated by the interaction of Nystatin with sterols, primarily ergosterol in fungal membranes and cholesterol in mammalian cell membranes.[1][2][3] Upon binding, multiple Nystatin molecules self-assemble to form a barrel-like transmembrane channel.[4] This pore allows for the passage of small monovalent ions, effectively creating a low-resistance electrical pathway between the patch pipette and the cytoplasm. A key advantage of this method is that larger molecules, such as proteins and second messengers, are excluded, thus maintaining the integrity of intracellular signaling cascades that can modulate ion channel activity.[5]

Diagram of this compound Pore Formation Signaling Pathway

This compound Pore Formation cluster_membrane Cell Membrane Nystatin_monomers This compound Monomers Pore_complex Nystatin-Sterol Pore Complex Nystatin_monomers->Pore_complex Interaction with sterols and self-assembly Sterols Cholesterol/Ergosterol Sterols->Pore_complex Ion_flux Monovalent Ion Flux (Na+, K+, Cl-) Pore_complex->Ion_flux Creates conductive pathway Intracellular_signaling_intact Intracellular Signaling Pathways Preserved Pore_complex->Intracellular_signaling_intact Excludes larger molecules Nystatin_extracellular Extracellular this compound Nystatin_extracellular->Nystatin_monomers Partitioning into membrane Perforated Patch-Clamp Workflow Prepare_solutions Prepare Nystatin Stock and Pipette Solutions Pipette_filling Back-fill Pipette with Nystatin Solution Prepare_solutions->Pipette_filling Tip_filling Tip-fill with Nystatin-free Solution (optional) Pipette_filling->Tip_filling Cell_approach Approach Cell and Form Giga-seal Tip_filling->Cell_approach Perforation Monitor Access Resistance (Ra) Decrease Cell_approach->Perforation Wait for Nystatin to diffuse and form pores Recording Stable Perforation Achieved (Ra < 30 MΩ) Perforation->Recording Exponential decay of Ra Data_acquisition Record Ion Channel Activity Recording->Data_acquisition Considerations for Nystatin Experiments Nystatin_Concentration Nystatin Concentration Perforation_Rate Rate of Perforation Nystatin_Concentration->Perforation_Rate Directly proportional Access_Resistance Final Access Resistance Nystatin_Concentration->Access_Resistance Inversely proportional Cell_Viability Cell Viability Nystatin_Concentration->Cell_Viability High concentrations can be toxic Recording_Quality Recording Quality Perforation_Rate->Recording_Quality Access_Resistance->Recording_Quality Low Ra is critical Ion_Channel_Modulation Study of Ion Channel Modulation Recording_Quality->Ion_Channel_Modulation Intracellular_Integrity Preservation of Intracellular Milieu Intracellular_Integrity->Ion_Channel_Modulation Enables study of native regulation

References

Application Notes and Protocols: Nystatin A2 in Lipid Bilayer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, is a cornerstone of antifungal therapy.[1][2] Its efficacy stems from its interaction with sterols in the fungal cell membrane, primarily ergosterol.[2][3] This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.[3][4] While highly effective against fungi, nystatin also exhibits some binding to cholesterol in mammalian cell membranes, which is believed to be the basis of its toxicity.[2] The nystatin complex is composed of several biologically active components, with Nystatin A1 being the most abundant. Nystatin A2 is another key component of this complex.[1][5] This document provides detailed application notes and protocols for studying the interaction of this compound with lipid bilayers, a critical model system for understanding its mechanism of action and for the development of novel antifungal therapies with improved selectivity and reduced toxicity.

The prevailing model for nystatin's action involves the formation of transmembrane channels.[6] However, some evidence also suggests a carrier mechanism for ion transport or a two-stage process involving initial surface adsorption and membrane perturbation followed by pore formation at higher concentrations.[7][8] These investigations often employ model lipid bilayer systems, such as black lipid membranes (BLMs) and liposomes, to meticulously dissect the molecular interactions.

Data Presentation

Table 1: Biophysical Parameters of Nystatin Interaction with Lipid Bilayers
ParameterValueExperimental SystemKey FindingsReference
Nystatin Oligomerization Threshold ~100 molecules/liposomePOPC LUVs with ergosterolA sharp increase in fluorescence lifetime from 5 to 37 ns, indicating oligomerization.[7][9]
Effective Pore Radius ~4 ÅThin lipid membranesPermeable to molecules up to the size of glucose.[10]
Ion Selectivity (One-sided addition) Cation-selectiveLipid bilayer membranesNystatin induces cation-selective conductance when added to one side of the membrane.[11][12]
Ion Selectivity (Two-sided addition) Anion-selectiveLipid bilayer membranesNystatin induces anion-selective conductance when added to both sides of the membrane.[11][12]
Effect on Membrane Permeability Increased permeability to ions, water, and small non-electrolytesThin lipid membranesPermeability increases linearly with membrane conductance.[10]
Table 2: Comparison of Nystatin Interaction with Ergosterol vs. Cholesterol Containing Membranes
FeatureErgosterol-Containing MembranesCholesterol-Containing MembranesReference
Binding Affinity HigherLower[13][14]
Pore Formation Efficiency More efficientLess efficient[7][13]
Spectroscopic Changes Significant changes in absorption and fluorescence properties of nystatin.Minimal to no changes in nystatin's spectroscopic properties.[7][9]
K+ Efflux Rate Pronounced increase with nystatin concentration.Little to no variation with nystatin concentration.[7]

Experimental Protocols

Protocol 1: Black Lipid Membrane (BLM) for Electrical Characterization of Nystatin Channels

This protocol describes the formation of a BLM and the subsequent electrical characterization of nystatin-induced conductance.

Materials:

  • BLM chamber and aperture material (e.g., Teflon)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a mixture of POPC and ergosterol/cholesterol in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered to a specific pH)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or methanol)

  • Ag/AgCl electrodes

  • Low-noise current amplifier

  • Data acquisition system

  • Oscilloscope

Methodology:

  • Chamber Preparation: Thoroughly clean the BLM chamber and aperture. Pre-treat the aperture with the lipid solution to ensure a good seal.[15]

  • BLM Formation:

    • Fill both compartments of the chamber with the electrolyte solution, ensuring the liquid level is below the aperture.

    • Using a fine brush or pipette tip, "paint" the lipid solution across the aperture to form a thick lipid film.

    • The film will spontaneously thin to form a bilayer, which can be monitored by observing an increase in capacitance and resistance. The formation of a "black" membrane (when viewed with reflected light) indicates a bilayer has formed.

  • Electrical Recording Setup:

    • Place Ag/AgCl electrodes in each compartment of the chamber.

    • Connect the electrodes to the headstage of the current amplifier.

    • Apply a defined holding potential (e.g., +100 mV) across the membrane.

  • Nystatin Addition:

    • Add a small aliquot of the this compound stock solution to one or both compartments of the chamber (the "cis" and/or "trans" side).

    • Stir gently to ensure even distribution.

  • Data Acquisition:

    • Record the current flowing across the membrane. The incorporation of nystatin channels will result in step-like increases in current.

    • Analyze the current traces to determine single-channel conductance, open and closed lifetimes, and ion selectivity (by using different salt gradients).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chamber Clean BLM Chamber form_blm Form Black Lipid Membrane prep_chamber->form_blm prep_lipid Prepare Lipid Solution prep_lipid->form_blm prep_nystatin Prepare Nystatin Stock add_nystatin Add Nystatin to Chamber prep_nystatin->add_nystatin form_blm->add_nystatin record_current Record Ionic Current add_nystatin->record_current analyze_conductance Analyze Single-Channel Conductance record_current->analyze_conductance analyze_kinetics Determine Channel Kinetics record_current->analyze_kinetics

Caption: Workflow for BLM experiments.

Protocol 2: Liposome-Based Fluorescence Assay for Nystatin-Membrane Interaction

This protocol utilizes fluorescence spectroscopy to study the binding and aggregation of this compound in liposomes of varying lipid compositions.

Materials:

  • Lipids (e.g., POPC, ergosterol, cholesterol)

  • Chloroform and Methanol

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Fluorometer

Methodology:

  • Liposome Preparation (Thin-Film Hydration Method): [16][17]

    • Dissolve the desired lipids (e.g., POPC and ergosterol in a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[16]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[16][17]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS by vortexing, creating multilamellar vesicles (MLVs).

    • To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Fluorescence Measurements:

    • Prepare a series of samples containing a fixed concentration of liposomes and varying concentrations of this compound.

    • Incubate the samples for a specific time at a controlled temperature.

    • Measure the fluorescence emission spectra and fluorescence lifetime of nystatin in each sample. Nystatin's intrinsic fluorescence can be used, or a fluorescent probe can be incorporated into the liposomes.

  • Data Analysis:

    • Analyze changes in fluorescence intensity, emission maximum, and fluorescence lifetime as a function of this compound concentration and lipid composition.[7]

    • An increase in fluorescence lifetime can indicate the aggregation of nystatin molecules within the lipid bilayer.[7][9]

G cluster_lipo_prep Liposome Preparation cluster_measurement Fluorescence Measurement dissolve_lipids Dissolve Lipids in Organic Solvent create_film Create Thin Lipid Film dissolve_lipids->create_film hydrate_film Hydrate Film to Form MLVs create_film->hydrate_film extrude Extrude to Form LUVs hydrate_film->extrude mix_lipo_nys Mix Liposomes and Nystatin extrude->mix_lipo_nys incubate Incubate Samples mix_lipo_nys->incubate measure_fluorescence Measure Fluorescence Spectra incubate->measure_fluorescence

Caption: Liposome fluorescence assay workflow.

Protocol 3: Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption

This protocol details the use of AFM to directly visualize the morphological changes in a supported lipid bilayer (SLB) upon interaction with this compound.[18]

Materials:

  • AFM instrument

  • Mica substrates

  • Liposome suspension (prepared as in Protocol 2)

  • Imaging buffer (e.g., PBS)

  • This compound solution

Methodology:

  • SLB Formation:

    • Cleave the mica substrate to obtain a fresh, atomically flat surface.

    • Deposit a small volume of the liposome suspension onto the mica surface.

    • Allow the vesicles to adsorb and fuse to form a continuous SLB. This process can be facilitated by including calcium ions in the buffer.

    • Gently rinse the surface with imaging buffer to remove excess, unfused vesicles.[19]

  • AFM Imaging:

    • Mount the SLB sample in the AFM fluid cell.

    • Engage the AFM tip with the surface and begin imaging in a suitable mode (e.g., tapping mode or contact mode) in liquid.

    • Obtain baseline images of the intact SLB.

  • This compound Addition and Time-Lapse Imaging:

    • Inject a solution of this compound into the fluid cell to achieve the desired final concentration.

    • Immediately begin acquiring a time-lapse series of AFM images to monitor the changes in the SLB morphology.[19]

  • Data Analysis:

    • Analyze the AFM images to characterize the formation of pores, defects, or other structural changes in the bilayer over time.

    • Quantify the size and density of any observed features.

G cluster_slb_prep SLB Preparation cluster_afm_imaging AFM Imaging cleave_mica Cleave Mica Substrate deposit_lipo Deposit Liposomes cleave_mica->deposit_lipo rinse Rinse to Remove Excess Vesicles deposit_lipo->rinse baseline_image Acquire Baseline Images rinse->baseline_image inject_nystatin Inject this compound baseline_image->inject_nystatin timelapse_image Acquire Time-Lapse Images inject_nystatin->timelapse_image

Caption: AFM imaging of membrane disruption.

Mechanism of Action and Signaling Pathway

Nystatin's primary mechanism of action is the formation of ion channels in sterol-containing membranes. This process can be conceptualized as a series of steps leading to cell death.

G Nystatin This compound in Solution Binding Binding to Ergosterol Nystatin->Binding Membrane Ergosterol-Containing Lipid Bilayer Membrane->Binding Oligomerization Oligomerization within Membrane Binding->Oligomerization Pore Transmembrane Pore Formation Oligomerization->Pore Leakage Ion and Small Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: this compound mechanism of action.

This simplified pathway illustrates the key events in nystatin-induced membrane permeabilization. The initial binding of this compound to ergosterol is a critical step that facilitates its insertion and subsequent aggregation within the lipid bilayer.[2][3] This aggregation leads to the formation of stable, water-filled pores that allow the unregulated passage of ions and small molecules, disrupting the electrochemical gradients essential for cell viability and ultimately leading to cell death.[3][4]

References

Applications of Nystatin in Membrane Biophysics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nystatin, a polyene macrolide antibiotic, serves as a powerful tool in membrane biophysics to investigate the structure and function of cellular membranes. Its well-characterized interaction with sterols, particularly ergosterol in fungal membranes and to a lesser extent cholesterol in mammalian membranes, allows for a range of applications from creating artificial pores to studying the dynamics of lipid domains. While the user enquired about Nystatin A2, the available literature predominantly refers to "Nystatin," which is a mixture of related compounds, with Nystatin A1 being the major and most studied component. The following application notes and protocols are based on the collective understanding of Nystatin's action.

Application: Perforated Patch-Clamp Electrophysiology

Nystatin is widely used to achieve the perforated patch-clamp configuration, a technique that allows for electrical access to the cell's interior without dialyzing intracellular contents.[1][2] This is particularly advantageous for studying ion channels and signaling pathways that are modulated by soluble intracellular factors which would be lost in conventional whole-cell patch-clamp.[1][3]

Mechanism: Nystatin, when included in the patch pipette solution, diffuses to the cell-attached membrane patch and forms small pores or channels. These pores are permeable to small monovalent ions like Na+, K+, and Cl-, allowing for the measurement of whole-cell currents, but are impermeable to larger molecules such as proteins and ATP.[2][3]

Quantitative Data:

ParameterValue/RangeCell Type/Model SystemReference
Nystatin Concentration in Pipette15 - 30 mg/literAplysia neurons[4]
Pore Radius (effective)~4 ÅThin lipid membranes[5]
PermeabilityPermeable to monovalent ions, water, and small nonelectrolytes. Impermeable to molecules the size of glucose or larger.Thin lipid membranes[5]

Experimental Protocol: Nystatin Perforated Patch-Clamp

Materials:

  • Nystatin powder

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (optional, to aid in solubilization)

  • Standard intracellular (pipette) solution

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipettes

Procedure:

  • Prepare a Nystatin stock solution: Dissolve Nystatin in DMSO to a concentration of 10-50 mg/mL. This stock solution should be prepared fresh daily and kept on ice, protected from light.

  • Prepare the final pipette solution: Dilute the Nystatin stock solution into the filtered intracellular solution to a final concentration of 50-250 µg/mL. Vortex thoroughly to ensure proper mixing. To prevent precipitation, some protocols recommend adding a small amount of Pluronic F-127.

  • Back-fill the micropipette: To avoid exposing the tip to Nystatin which can interfere with giga-seal formation, first fill the tip of the micropipette with Nystatin-free intracellular solution. Then, back-fill the rest of the pipette with the Nystatin-containing solution.

  • Establish a giga-seal: Approach the cell and form a high-resistance seal (>1 GΩ) with the cell membrane as in conventional patch-clamping.

  • Monitor perforation: After seal formation, monitor the access resistance. Perforation will occur as Nystatin inserts into the membrane patch, leading to a gradual decrease in access resistance over several minutes. The cell is ready for recording when the access resistance stabilizes at a sufficiently low level (typically < 30 MΩ).

  • Data Acquisition: Proceed with whole-cell voltage or current clamp recordings.

Logical Workflow for Perforated Patch-Clamp

G cluster_prep Preparation cluster_patch Patching cluster_recording Recording Stock_Solution Prepare Nystatin Stock (DMSO) Pipette_Solution Dilute Stock in Intracellular Solution Stock_Solution->Pipette_Solution Pipette_Filling Back-fill Pipette Pipette_Solution->Pipette_Filling Seal_Formation Form Giga-Seal Pipette_Filling->Seal_Formation Perforation Monitor Access Resistance Seal_Formation->Perforation Recording Acquire Data Perforation->Recording

Caption: Workflow for Nystatin perforated patch-clamp.

Application: Studying Membrane Permeability and Pore Formation

Nystatin's ability to form pores in sterol-containing membranes makes it a valuable tool for studying membrane permeability and the biophysics of channel formation. The characteristics of these pores can be investigated in both artificial lipid bilayers and living cells.

Mechanism: Nystatin molecules insert into the lipid bilayer and aggregate to form barrel-like, membrane-spanning ion channels.[6] The formation and stability of these pores are influenced by the lipid composition and biophysical properties of the membrane, including the presence of sterols and highly ordered membrane domains.[7][8] Interestingly, the formation of Nystatin pores can occur even in the absence of sterols, driven by the presence of gel-phase lipid domains.[7][9]

Quantitative Data:

ParameterValue/RangeConditionModel SystemReference
Nystatin Concentration250 and 500 µMGiant Unilamellar Vesicles (GUVs)[10]
Nystatin-induced ConductanceDose-dependent increase15-30 mg/liter NystatinAplysia neurons[4]
Ion SelectivityCation-selective (one-sided application), Anion-selective (two-sided application)Lipid bilayer membranes[11]

Experimental Protocol: Vesicle-Based Permeability Assay

Materials:

  • Lipids (e.g., POPC, ergosterol) in chloroform

  • Fluorescent dye (e.g., calcein)

  • Nystatin

  • Buffer solution (e.g., HEPES-buffered saline)

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Prepare Large Unilamellar Vesicles (LUVs):

    • Mix lipids in a round-bottom flask and evaporate the solvent to form a thin lipid film.

    • Hydrate the film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).

    • Create LUVs by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove external dye: Pass the LUV suspension through a size-exclusion chromatography column to separate the dye-loaded vesicles from the unencapsulated dye.

  • Induce leakage:

    • Place the LUV suspension in a fluorometer cuvette.

    • Record the baseline fluorescence.

    • Add Nystatin to the desired final concentration and continue recording the fluorescence intensity over time.

  • Data Analysis:

    • The leakage of the dye from the vesicles results in its dequenching and an increase in fluorescence.

    • The rate of fluorescence increase is proportional to the membrane permeability induced by Nystatin.

    • Maximum leakage can be determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

Signaling Pathway of Nystatin-Induced Permeabilization

G Nystatin Nystatin Membrane Lipid Bilayer (with Sterols/Gel Domains) Nystatin->Membrane Insertion Insertion into Membrane Membrane->Insertion Aggregation Oligomerization Insertion->Aggregation Pore Pore Formation Aggregation->Pore Leakage Ion/Solute Leakage Pore->Leakage

Caption: Mechanism of Nystatin-induced membrane permeabilization.

Application: Investigating Lipid Rafts and Membrane Microdomains

Nystatin is also employed to study the role of cholesterol-rich lipid rafts in cellular processes.[12] By sequestering cholesterol, Nystatin disrupts the integrity of these microdomains, allowing researchers to infer their function.[6][12]

Mechanism: Lipid rafts are dynamic microdomains enriched in cholesterol and sphingolipids.[13] Nystatin binds to cholesterol, effectively sequestering it within the plasma membrane and altering the organization of lipid rafts.[6] This disruption can affect the function of proteins localized within these domains, such as receptors and signaling molecules.[12][14]

Quantitative Data:

ParameterValue/RangeEffectCell TypeReference
Nystatin Concentration75 µMDecreased caveolin-1 expression (a lipid raft marker)N27 neuronal cells[12]
Nystatin Concentration10 µg/mLPrevented translocation of CD95 into lipid raftsHuman colon carcinoma cells[13]

Experimental Protocol: Fluorescence Microscopy of Lipid Raft Disruption

Materials:

  • Cells grown on coverslips

  • Fluorescently labeled cholera toxin B subunit (CTX-B), which binds to the raft-associated lipid GM1

  • Nystatin

  • Fixative (e.g., paraformaldehyde)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells of interest on glass coverslips to an appropriate confluency.

  • Nystatin Treatment: Treat the cells with Nystatin at a concentration known to disrupt lipid rafts (e.g., 10-75 µM) for a specified time (e.g., 30-60 minutes). A control group should be treated with the vehicle (e.g., DMSO) alone.

  • Labeling Lipid Rafts: After treatment, place the cells on ice and incubate with a fluorescently labeled CTX-B conjugate to label lipid rafts.

  • Fixation: Gently wash the cells with cold buffer and fix them with paraformaldehyde.

  • Imaging: Mount the coverslips onto microscope slides and visualize the distribution of the fluorescent CTX-B using a fluorescence microscope.

  • Analysis: In control cells, CTX-B staining will appear punctate or clustered at the cell surface, indicative of intact lipid rafts. In Nystatin-treated cells, the disruption of lipid rafts will lead to a more diffuse and uniform distribution of the fluorescent signal.

Logical Relationship of Nystatin's Effect on Lipid Rafts

G Nystatin Nystatin Cholesterol Membrane Cholesterol Nystatin->Cholesterol Sequestration Cholesterol Sequestration Cholesterol->Sequestration binds to Lipid_Rafts Lipid Raft Integrity Sequestration->Lipid_Rafts disrupts Disruption Disruption of Rafts Lipid_Rafts->Disruption Signaling Altered Cell Signaling Disruption->Signaling

Caption: Nystatin's impact on lipid rafts and cell signaling.

References

Application Notes and Protocols for Electrophysiology Studies Using Nystatin-Perforated Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nystatin-perforated patch-clamp technique, a powerful electrophysiological method that preserves the intracellular environment, enabling more physiologically relevant measurements of ion channel activity and cell signaling. Detailed protocols for the preparation and application of nystatin in perforated patch-clamp experiments are also included.

Application Notes

The nystatin-perforated patch-clamp configuration is a variation of the conventional whole-cell patch-clamp technique. Instead of rupturing the cell membrane to gain electrical access, the polyene antibiotic nystatin is included in the patch pipette solution. Nystatin inserts into the cell membrane, forming small pores or channels that allow for the passage of monovalent ions, thereby establishing electrical continuity between the pipette and the cell interior.[1][2] This method is particularly advantageous for studying ion channels and signaling pathways that are modulated by intracellular second messengers and other cytosolic components, which would be washed out in a conventional whole-cell recording.[3][4]

Key Advantages:

  • Preservation of Intracellular Milieu: The small pores formed by nystatin are permeable to monovalent ions like Na+, K+, and Cl- but are impermeable to larger molecules such as Ca2+, ATP, and signaling proteins.[5] This maintains the integrity of the cytoplasm and prevents the "rundown" of channel activity that can occur with traditional whole-cell recordings.[3][6]

  • Stable Recordings: By preventing the dialysis of essential intracellular components, nystatin-perforated patch recordings are often more stable over longer periods compared to conventional whole-cell recordings.[6]

  • Physiologically Relevant Data: The preservation of the natural intracellular environment allows for the study of ion channels and cellular processes in a more physiological context.[7] This is crucial for understanding the true behavior of channels and their modulation by endogenous signaling pathways.[8]

Limitations and Considerations:

  • Higher Access Resistance: The pores formed by nystatin result in a higher series resistance compared to a conventional whole-cell patch, which can limit the temporal resolution of recordings and introduce voltage-clamp errors.

  • Perforation Time: The process of membrane perforation by nystatin is gradual and can take several minutes to stabilize.[9]

  • Nystatin Stability: Nystatin is sensitive to light and degrades in aqueous solutions, requiring fresh preparation for each experiment.[9][10]

Applications in Research and Drug Development:

  • Ion Channel Modulation: Ideal for studying the modulation of ion channels by intracellular signaling molecules that are lost during conventional whole-cell dialysis.[3]

  • Second Messenger Systems: Enables the investigation of signaling cascades involving soluble second messengers.

  • Drug Screening: Provides a more physiologically relevant platform for screening compounds that target ion channels, where the drug's effect may depend on the intracellular environment.

Quantitative Data Summary

The following tables summarize key quantitative parameters for nystatin-perforated patch-clamp experiments.

ParameterValueReference
Nystatin Stock Solution Concentration25-100 mg/mL in DMSO[6][9]
Nystatin Working Solution Concentration100-200 µg/mL in pipette solution[9]
Time to Perforation10-30 minutes[9]
Nystatin Pore PermeabilityPermeable to monovalent cations and anions[2][11]
Nystatin Pore ImpermeabilityImpermeable to molecules with a molecular weight exceeding ~200 Da[5]
CompoundStock Solution SolventRecommended Stock ConcentrationFinal Working ConcentrationReference
NystatinDMSO25-100 mg/mL100-200 µg/mL[6][9]
Amphotericin BDMSO60 mg/mL0.24 mg/mL[4]

Experimental Protocols

1. Preparation of Nystatin Stock and Working Solutions

a. Nystatin Stock Solution (25 mg/mL in DMSO):

  • Weigh out approximately 2.5 mg of nystatin powder in a light-protected microcentrifuge tube.[9] Nystatin is highly light-sensitive.[9]

  • Add 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the tube.

  • Vortex vigorously for at least 30 seconds to dissolve the nystatin completely.[9] The solution should be a clear, bright yellow.

  • Wrap the stock solution tube in aluminum foil to protect it from light and store it at -20°C for short-term storage. It is highly recommended to prepare the stock solution fresh daily.[9]

b. Nystatin Working Solution (200 µg/mL in Pipette Solution):

  • Just before starting the experiment, thaw the nystatin stock solution.

  • Add 8 µL of the 25 mg/mL nystatin stock solution to 1 mL of your desired internal pipette solution.[9]

  • Vortex the working solution thoroughly to ensure the nystatin is evenly dispersed.

  • Wrap the pipette solution in aluminum foil to protect it from light.[9] Keep the solution on ice. The working solution should be used within 2-4 hours of preparation.[9]

2. Perforated Patch-Clamp Recording Protocol

  • Pipette Preparation:

    • To facilitate gigaseal formation, it is crucial to prevent nystatin from being present at the pipette tip.[9]

    • Fill the tip of the patch pipette with a small amount of nystatin-free internal solution. This can be done by dipping the tip into the nystatin-free solution for approximately 1.5 seconds, allowing it to fill by capillary action to a height of about 400 µm.[9]

    • Carefully backfill the remainder of the pipette with the nystatin-containing working solution.[9]

  • Gigaseal Formation:

    • Approach the cell and form a high-resistance (gigaohm) seal as you would for a conventional patch-clamp recording. Gentle suction may be applied.[9]

  • Monitoring Perforation:

    • After achieving a gigaseal, monitor the access resistance by applying small, repetitive voltage steps (e.g., -10 mV) and observing the resulting capacitive currents.

    • Initially, the capacitive currents will be small, reflecting only the capacitance of the cell membrane patch under the pipette.

    • As nystatin incorporates into the membrane and forms pores, you will observe a gradual increase in the size of the capacitive currents and a decrease in the access resistance.[9] This process typically takes 10-30 minutes.[9]

    • The recording can begin once the access resistance has stabilized at an acceptable level (typically < 50 MΩ).

Visualizations

G cluster_pipette Patch Pipette cluster_membrane Cell Membrane cluster_cell Cell Interior pipette_solution Pipette Solution (with Nystatin) nystatin_channel Nystatin Pore pipette_solution->nystatin_channel Nystatin incorporates into membrane membrane Lipid Bilayer cytoplasm Cytoplasm (Preserved) nystatin_channel->cytoplasm Allows monovalent ion flux

Caption: Mechanism of Nystatin-Perforated Patch Formation.

G start Start prepare_solutions Prepare Nystatin Stock & Working Solutions start->prepare_solutions fill_pipette Tip-fill with Nystatin-free solution, then backfill prepare_solutions->fill_pipette gigaseal Achieve Gigaseal fill_pipette->gigaseal monitor_perforation Monitor Perforation (Capacitive Transients) gigaseal->monitor_perforation record Stable Access Resistance: Begin Recording monitor_perforation->record end End record->end

Caption: Experimental Workflow for Nystatin-Perforated Patch Clamp.

G cluster_whole_cell Conventional Whole-Cell cluster_perforated Nystatin-Perforated Patch config Patch-Clamp Configurations wc_access Direct Electrical Access pp_access Pore-mediated Access wc_dialysis Intracellular Dialysis wc_access->wc_dialysis wc_ra Low Access Resistance wc_access->wc_ra pp_dialysis Preserves Intracellular Milieu pp_access->pp_dialysis pp_ra Higher Access Resistance pp_access->pp_ra

Caption: Comparison of Whole-Cell and Perforated Patch Configurations.

References

Nystatin A2: Application Notes and Protocols for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, is a complex of three biologically active components: Nystatin A1, A2, and A3.[1] While much of the available research pertains to the nystatin complex as a whole, this document focuses on the applications of its components, with a particular interest in Nystatin A2, in the field of antifungal drug discovery. These notes provide an overview of the mechanism of action, quantitative antifungal data, and detailed experimental protocols relevant to the study and utilization of nystatin and its analogs.

Mechanism of Action

Nystatin exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. This action is predicated on the specific interaction between the polyene macrolide and ergosterol, the principal sterol in fungal cell membranes.[2][3]

Key Steps in the Antifungal Action of Nystatin:

  • Binding to Ergosterol: Nystatin exhibits a high affinity for ergosterol, leading to its accumulation within the fungal cell membrane.[2][3] This interaction is significantly stronger than its affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity.[4]

  • Pore Formation: Upon binding to ergosterol, nystatin molecules aggregate and form transmembrane channels or pores.[2][5]

  • Leakage of Intracellular Contents: These pores disrupt the osmotic integrity of the cell, leading to the leakage of essential ions, such as K+, and other small molecules.[3][5]

  • Induction of Oxidative Stress: The disruption of the cell membrane can also trigger a cascade of intracellular events that result in the production of reactive oxygen species (ROS), which further damage cellular components.[3]

  • Cell Death: The cumulative effect of membrane permeabilization and oxidative stress leads to fungal cell death.[3][5]

It is important to note that not all components of the nystatin complex exhibit the same level of antifungal activity. Studies have shown that commercially prepared nystatin, referred to as "peak 1," is significantly more potent than an isomeric form, "peak 2," which forms when nystatin is in a biological matrix.[2] The antifungal activity of "peak 2" appears to be related to its conversion back to "peak 1".[2]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Transmembrane Pore Ergosterol->Pore Forms Nystatin This compound Nystatin->Ergosterol Binds to Leakage Leakage of K+ and other ions Pore->Leakage OxidativeStress Induction of Reactive Oxygen Species (ROS) Pore->OxidativeStress CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress->CellDeath

Mechanism of action of this compound.

Quantitative Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the nystatin complex against various fungal pathogens. It is important to note that these values represent the activity of the nystatin complex and not necessarily of isolated this compound.

Fungal SpeciesNystatin MIC Range (µg/mL)Reference(s)
Candida albicans0.25 - 16[6]
Candida glabrata0.25 - 16[6]
Candida tropicalis0.25 - 16[6]
Candida krusei0.25 - 16[6]
Candida parapsilosis0.25 - 16[6]
Candida lusitaniae0.25 - 16[6]
Candida guilliermondii0.25 - 16[6]
Geotrichum candidum1.25[7]
Trichosporon mucoides1.25[7]
Isomeric FormFungal SpeciesNystatin MIC (µg/mL)Reference(s)
Peak 1 (Commercial Nystatin)Candida spp.0.5[2]
Peak 2 (Isomer)Candida spp.2.0[2]

Nystatin in Antifungal Drug Discovery

Nystatin, particularly its components like Nystatin A1, serves as a lead compound for the development of new antifungal agents with improved therapeutic profiles.[8] The primary goals of these medicinal chemistry efforts are to reduce the toxicity associated with polyene macrolides while maintaining or enhancing their antifungal potency and improving their solubility.

Nystatin This compound (Lead Compound) Modification Chemical Modification Nystatin->Modification Derivatives Novel Nystatin Derivatives Modification->Derivatives Screening Antifungal Screening Derivatives->Screening ImprovedProperties Improved Properties: - Reduced Toxicity - Enhanced Efficacy - Better Solubility Screening->ImprovedProperties

This compound in the drug discovery pipeline.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of nystatin and its derivatives.

Materials:

  • This compound or derivative compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

  • Preparation of Inoculum: Culture the fungal isolate on Sabouraud dextrose agar at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution Series: In a 96-well plate, perform serial twofold dilutions of the nystatin stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 to 0.03 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes complete inhibition of visible growth.[9] Alternatively, for spectrophotometric reading, the MIC can be defined as the lowest drug concentration that produces a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

Conceptual Workflow for this compound Purification

The following is a conceptual workflow based on patent literature for the purification of nystatin components from a Streptomyces noursei fermentation broth.[3][4] This is not a detailed, replicable protocol but illustrates the general steps involved.

Fermentation S. noursei Fermentation Broth Extraction Extraction with Water-Miscible Organic Solvent Fermentation->Extraction Evaporation Evaporation to Obtain Precipitate Extraction->Evaporation Purification Purification Steps (e.g., Slurrying in Isopropanol/Phosphate solution) Evaporation->Purification Crystallization Crystallization Purification->Crystallization NystatinA2 Purified this compound Crystallization->NystatinA2

Conceptual workflow for this compound purification.

Synergistic Interactions

The combination of nystatin with other antifungal agents can lead to synergistic effects, potentially overcoming resistance and reducing required dosages. For example, a nystatin-intralipid formulation has shown synergistic activity with caspofungin against Aspergillus terreus. It is important to note that antagonism has also been observed, such as with terbinafine.

Safety and Toxicity

A significant limitation of nystatin for systemic use is its toxicity.[2] Research into novel derivatives and formulations, such as liposomal nystatin, aims to mitigate these toxic effects while preserving antifungal efficacy.[8] Novel Nystatin A1 derivatives have been developed that show lower toxicity to human cells while retaining potent antifungal activity.[8]

References

Troubleshooting & Optimization

Nystatin A2 Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Nystatin A2 in DMSO and aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Disclaimer

Nystatin is a complex of three biologically active components: Nystatin A1, A2, and A3.[1] The majority of commercially available Nystatin is predominantly Nystatin A1. Specific stability data for isolated this compound is limited in publicly available literature. Therefore, the information provided here is largely based on studies of the Nystatin complex. It is reasonable to assume that the stability of this compound is comparable to that of the Nystatin complex due to their structural similarities. Researchers should, however, validate the stability of their specific this compound preparations under their experimental conditions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing this compound stock solutions due to its good solubilizing capacity.[1][2] Nystatin is soluble in DMSO at concentrations of 5 mg/mL and greater than 30.5 mg/mL.[1][3]

2. How should I store this compound stock solutions in DMSO?

For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] When stored at -20°C, the stock solution can be stable for several months.[3]

3. How stable is this compound in aqueous solutions?

Aqueous solutions and suspensions of Nystatin begin to lose activity soon after preparation.[1][2] The stability is significantly influenced by pH, temperature, and light exposure.[5][6][7]

4. What is the optimal pH for this compound stability in aqueous solutions?

Nystatin exhibits optimal stability in a pH range of 5 to 7.[6][8] It is labile at pH values below 2 and above 9.[2][9]

5. How does temperature affect the stability of this compound in aqueous solutions?

Heat accelerates the decomposition of Nystatin in aqueous solutions.[2][7] While aqueous suspensions are reported to be stable for a short period of 10 minutes at 100°C and pH 7, prolonged exposure to elevated temperatures should be avoided.[1][2] In tissue culture media, Nystatin is stable for up to three days at 37°C.[2][9]

6. Is this compound sensitive to light?

Yes, Nystatin is highly sensitive to light.[10][11] Both stock solutions and working solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of antifungal activity in my experiment. Degradation of this compound in the working solution.- Prepare fresh aqueous working solutions daily. - Ensure the pH of your aqueous solution is between 5 and 7.[6][8] - Protect all this compound solutions from light.[10] - Avoid high temperatures; perform experiments at the lowest feasible temperature.
Precipitation of this compound when diluting DMSO stock in aqueous buffer. Poor solubility of this compound in aqueous solutions.- Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. - Consider using a gentle warming (e.g., 37°C for a short period) and vortexing to aid dissolution.[3] - Prepare a more dilute stock solution in DMSO.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.- Aliquot your DMSO stock solution to avoid multiple freeze-thaw cycles.[4] - Always prepare fresh working solutions immediately before use.[12] - Standardize the preparation and handling of your this compound solutions across all experiments.
Yellowing of the this compound solution. Nystatin solutions in DMSO are typically a clear, bright yellow.[2] Significant color change could indicate degradation.- If the color of your solution changes unexpectedly, it is advisable to prepare a fresh solution. - Monitor the UV-Vis spectrum of the solution for changes in the characteristic absorption peaks of Nystatin (around 290, 307, and 322 nm in ethanol).[2]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Nystatin. As previously noted, this data is for the Nystatin complex.

Table 1: Stability of Nystatin in Aqueous Solutions at Different Temperatures and pH

ConcentrationSolvent/MediumTemperaturepHStabilityReference(s)
14,400 U/mL10⁻⁴ N Hydrochloric Acid5°C and 22°CAcidicMaintained at least 90% of initial concentration for 4 days.[5]
14,400 U/mLPurified Water5°CNeutralMaintained at least 90% of initial concentration for 7 days.[5]
14,400 U/mLPurified Water22°CNeutralMaintained at least 90% of initial concentration for 4 days.[5]
14,400 U/mL1.4% Sodium Bicarbonate5°CAlkalineMaintained at least 90% of initial concentration for 7 days.[5]
14,400 U/mL1.4% Sodium Bicarbonate22°CAlkalineMaintained at least 90% of initial concentration for 4 days.[5]
Not SpecifiedTissue Culture Media37°CNot SpecifiedStable for 3 days.[2][9]
Not SpecifiedAqueous Suspension100°C7Stable for 10 minutes.[1][2]

Table 2: Factors Leading to Nystatin Degradation

FactorCondition(s)Impact on StabilityReference(s)
pH Acidic (<5) and Alkaline (>8)Significant degradation.[13][14][15]
Light Exposure to Xenon light or UV lightDegradation.[10][11][13][14]
Heat Elevated temperatures (e.g., 60°C)Degradation.[13][15]
Oxidative Stress Presence of oxidizing agentsSignificant degradation.[13][14][15]
Moisture Presence of waterRapid degradation in solid form.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).[2]

  • Vortex the solution until the this compound is completely dissolved. The solution should be a clear, bright yellow.[2]

  • To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[3]

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of this compound in a given solution over time and under specific conditions (e.g., temperature, pH, light exposure).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Inerstil ODS-3, 250 x 4.6 mm, 5 µm)[13][14]

  • Mobile phase: Methanol and water mixture (e.g., 75:25 v/v)[13][14]

  • HPLC-grade methanol and water

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of the this compound solution being tested. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: [13][14]

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 305 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the this compound peak.

    • The degradation of this compound is determined by the decrease in the peak area of the parent compound over time.

    • The appearance of new peaks can indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Weigh this compound Powder dissolve Dissolve in DMSO or Aqueous Buffer start->dissolve aliquot Aliquot for Storage and Testing dissolve->aliquot temp Temperature (-20°C, 4°C, 25°C, 37°C) aliquot->temp light Light vs. Dark aliquot->light ph pH (e.g., 4, 7, 9) aliquot->ph sampling Sample at Time Points (t=0, 1, 2, 4, 8, 24h) temp->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Quantify Peak Area hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway NystatinA2 This compound (Active) DegradationProducts Inactive Degradation Products NystatinA2->DegradationProducts Degradation Factors Degradation Factors Factors->NystatinA2 Heat Heat Light Light Oxygen Oxygen Extreme_pH Extreme pH (<5 or >8)

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Perforated Patch Clamp with Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Nystatin in perforated patch clamp experiments.

Frequently Asked Questions (FAQs)

Setup and Preparation

Q1: How should I prepare my Nystatin stock and final pipette solutions?

A: Proper preparation is critical as Nystatin is light-sensitive and degrades in aqueous solutions.[1][2] A fresh stock solution should be made daily.[3] Dissolve Nystatin in DMSO to create a stock solution (e.g., 25-100 mg/ml).[3][4] Just before your experiment, dilute this stock into your internal pipette solution to a final concentration of 100-200 µg/ml and mix thoroughly, for example by vortexing or ultrasonication.[3][4] Both the stock and final solutions should be protected from light.[3][4] The final pipette solution should be used within 2-4 hours for best results.[3][4]

Q2: What is "tip-filling" and why is it necessary?

A: Tip-filling is the practice of filling the very tip of the patch pipette with a small amount of Nystatin-free internal solution before back-filling with the Nystatin-containing solution.[3][5] Antibiotics like Nystatin present at the pipette tip can severely interfere with the formation of a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane.[4][6][7] By having an antibiotic-free solution at the tip, you increase the probability of achieving a stable giga-seal, which is essential for a successful perforated patch recording.[5][8]

Troubleshooting Common Problems

Q3: I'm having trouble forming a stable giga-seal. What could be wrong?

A: Difficulty in giga-seal formation is a common issue and is often caused by the presence of the perforating agent at the pipette tip.[4][5]

  • Solution: Ensure you are properly tip-filling your pipette with a Nystatin-free solution.[3][6] The antibiotic should only diffuse to the tip after the seal has been established.[5] You may also need to use less positive pressure than you would for conventional whole-cell patching to avoid expelling the Nystatin-containing solution.[5] The cleanliness of the pipette and the health of the cells are also crucial factors for good seal formation.

Q4: My seal has formed, but perforation is very slow or isn't happening at all.

A: Slow perforation can be due to several factors:

  • Nystatin Concentration: The concentration might be too low. While typical ranges are 100-200 µg/ml, this may need to be optimized for your specific cell type.[3][4]

  • Nystatin Potency: Nystatin is unstable. Ensure your stock solution is fresh (made daily) and your final solution is no more than a few hours old.[3][4] Always protect it from light and heat.[1][2]

  • Cell Membrane Composition: The efficacy of Nystatin can be affected by the sterol composition of the cell membrane, which can vary between cell types.[3][9]

  • Inadequate Mixing: Ensure the Nystatin is well-suspended in the final pipette solution. Vortexing or brief sonication can help.[3][4]

Q5: The membrane patch is rupturing spontaneously, converting to whole-cell mode. How can I prevent this?

A: Spontaneous rupture is a significant problem that invalidates the key advantage of the perforated patch technique—preserving the intracellular environment.[10]

  • Causes: This can happen if the cell membrane is fragile, the Nystatin concentration is too high, or excessive suction is applied after seal formation.[5][7] Some cell lines are more prone to spontaneous rupture than others.[7]

  • Prevention:

    • Optimize (potentially lower) the Nystatin concentration.

    • Be gentle. Avoid applying any suction after the giga-seal has formed. Perforation should occur spontaneously as Nystatin diffuses and incorporates into the membrane.

    • Ensure high-quality, healthy cells.

    • For automated patch clamp systems, reducing the holding pressure can help prevent spontaneous rupture.[7]

Q6: How do I know if I have a true perforated patch or if the membrane has ruptured?

A: It is crucial to validate that you are in the perforated patch configuration.[5]

  • Monitor Access Resistance (Ra): A successful perforation is indicated by a gradual decrease in access resistance over several minutes, typically stabilizing between 10-40 MΩ.[5][11] A sudden, sharp drop to a very low Ra (<10 MΩ) usually signifies a rupture into conventional whole-cell mode.

  • Use a Fluorescent Dye: The most definitive method is to include a membrane-impermeable fluorescent dye (like eosin or tetramethylrhodamine-dextran) in your pipette solution.[6][10] In a true perforated patch, the dye will remain in the pipette. If the membrane ruptures, the dye will quickly fill the cell.[6][10]

  • Sodium Channel Blocker: Including a sodium channel blocker in the pipette can also be a functional test. If the neuron can still fire action potentials, the patch is likely perforated. If firing is blocked, the blocker has entered the cell, indicating a rupture.[5]

Data and Parameters

The success of a Nystatin perforated patch experiment depends on optimizing several key parameters. The table below summarizes typical values cited in the literature.

ParameterRecommended Value / RangeKey Considerations & NotesSource(s)
Nystatin Stock Solution 25 - 100 mg/mlDissolve in 100% DMSO. Prepare fresh daily and protect from light.[3][4]
Nystatin Final Concentration 100 - 200 µg/mlDilute stock into the internal pipette solution. May require optimization for different cell types.[3][4]
Pipette Resistance 3 - 8 MΩStandard resistance for patch clamp pipettes.[12]
Perforation Time 10 - 30 minutesTime from giga-seal formation to a stable, low access resistance.[3]
Stable Access Resistance (Ra) 10 - 40 MΩA gradual decrease to this range indicates successful perforation. Values <10 MΩ may suggest rupture.[5][11][13]
Nystatin Solution Stability 2 - 4 hours (in pipette)The aqueous solution loses activity over time. Replace every few hours.[3][4]

Experimental Protocols

Protocol 1: Nystatin Solution Preparation
  • Prepare Stock Solution: Weigh out ~2.5 mg of Nystatin powder and dissolve it in 100 µl of 100% DMSO to make a 25 mg/ml stock.[3]

  • Dissolve Thoroughly: Vortex the stock solution for at least 30 seconds to ensure it is fully dissolved.[3]

  • Protect from Light: Wrap the microtube containing the stock solution in aluminum foil. This stock must be made fresh on the day of the experiment.[3]

  • Prepare Final Solution: Just before beginning the experiment, add the stock solution to your filtered internal pipette solution. For a final concentration of 200 µg/ml, add 8 µl of the 25 mg/ml stock to 1 ml of internal solution.[3]

  • Mix and Protect: Mix the final solution well. Brief sonication may be used.[4] Wrap the container in aluminum foil and keep it on ice.[14] Use this solution within 2-4 hours.[3][4]

  • Reserve Antibiotic-Free Solution: Set aside a small aliquot of the Nystatin-free internal solution for filling the pipette tips.[3]

Protocol 2: Pipette Filling and Seal Formation
  • Tip-Fill: Dip the very tip of your patch pipette into the Nystatin-free internal solution for 1-2 seconds, allowing capillary action to fill it to a distance of about 400-500 µm from the aperture.[3][14]

  • Back-Fill: Carefully back-fill the rest of the pipette with the Nystatin-containing solution, avoiding air bubbles.

  • Approach and Seal: Approach the target cell and form a giga-ohm seal as rapidly as possible (ideally within 10 minutes of back-filling) to minimize the diffusion of Nystatin to the tip before the seal is made.[3][5]

  • Monitor Perforation: Once a stable giga-seal is formed, switch to voltage-clamp mode and apply a small, repetitive voltage step (e.g., -5 mV) to monitor the capacitive currents.[4]

  • Confirm Perforation: Observe the capacitive currents increase in size as perforation proceeds. This reflects a gradual decrease in the access resistance (Ra). The recording is ready when Ra becomes stable, typically within 10-30 minutes.[3][14]

Visual Guides

Experimental Workflow

G prep_stock Prepare Nystatin Stock (25-100 mg/ml in DMSO) Protect from light prep_final Dilute Stock into Pipette Solution (100-200 µg/ml) Use within 2-4 hrs prep_stock->prep_final tip_fill Tip-Fill Pipette with Nystatin-Free Solution prep_final->tip_fill back_fill Back-Fill Pipette with Nystatin-Containing Solution tip_fill->back_fill form_seal Approach Cell and Form Giga-Seal (>1 GΩ) back_fill->form_seal Quickly monitor Monitor Capacitive Transients and Access Resistance (Ra) form_seal->monitor wait Wait for Ra to Stabilize (10-40 MΩ) monitor->wait Gradual Decrease record Begin Experiment wait->record

Caption: Workflow for Nystatin perforated patch clamp experiments.

Mechanism of Nystatin Pore Formation

A Nystatin Monomers in Pipette Solution B Diffusion to Membrane Patch A->B C Interaction with Membrane Sterols (e.g., Cholesterol) B->C D Aggregation & Pore Formation (Creates small channels) C->D E Monovalent Ion Flux (Na+, K+, Cl-) D->E F Electrical Access Achieved (Cytosol integrity maintained) E->F G start Problem Encountered no_seal Failure to Form Giga-Seal start->no_seal slow_perf Slow or No Perforation start->slow_perf rupture Spontaneous Rupture to Whole-Cell start->rupture cause_seal Cause: Nystatin at tip? Dirty pipette/solution? no_seal->cause_seal cause_perf Cause: Nystatin inactive? Concentration too low? Poor mixing? slow_perf->cause_perf cause_rupture Cause: Membrane fragile? Nystatin too high? Excessive suction? rupture->cause_rupture sol_seal Solution: Use tip-fill method. Use less positive pressure. Ensure clean solutions. cause_seal->sol_seal sol_perf Solution: Make fresh solution. Optimize concentration. Ensure thorough mixing (vortex). cause_perf->sol_perf sol_rupture Solution: Use healthy cells. Lower Nystatin concentration. Do not apply suction after seal. cause_rupture->sol_rupture

References

Technical Support Center: Optimizing Nystatin A2 for Perforated Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nystatin A2 concentration for successful perforated patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the nystatin perforated patch clamp technique?

The main advantage of the nystatin perforated patch clamp technique is that it allows for electrical access to the cell's interior without dialyzing (washing out) essential intracellular components.[1][2][3][4] The pores formed by nystatin are permeable to small monovalent ions, enabling the recording of ionic currents, but are impermeable to larger molecules such as second messengers (e.g., cAMP, IP3), ATP, and proteins.[1][4] This preserves the integrity of intracellular signaling cascades, reduces ion channel "rundown," and allows for more physiologically relevant and stable long-term recordings, often lasting over an hour.[1][2][4]

Q2: How does nystatin form pores in the cell membrane?

Nystatin is a polyene antibiotic that binds to sterols, primarily ergosterol, in fungal cell membranes. It has a lower affinity for cholesterol, which is present in mammalian cell membranes. This interaction leads to the formation of ion-permeable pores or channels in the lipid bilayer. These pores allow for the passage of small monovalent ions, thereby providing electrical access to the cytoplasm.

Q3: How do I prepare nystatin stock and working solutions?

Nystatin is light-sensitive and degrades in aqueous solutions, so it is crucial to prepare fresh solutions daily.[5]

  • Stock Solution: Dissolve nystatin powder in dimethyl sulfoxide (DMSO) to a concentration of 25-50 mg/mL.[5] Vortex vigorously to ensure it is fully dissolved.[5] The stock solution should be wrapped in aluminum foil to protect it from light and can be stored at -20°C for short periods, though fresh preparation is highly recommended.[5]

  • Working Solution: Just before your experiment, dilute the nystatin stock solution into your intracellular pipette solution to the desired final concentration (typically in the range of 50-200 µg/mL). It is important to sonicate or vortex the working solution to aid in the dispersion of nystatin.

Q4: What is "tip-filling," and why is it important?

Tip-filling is the practice of filling the very tip of the patch pipette with a small amount of nystatin-free intracellular solution before back-filling with the nystatin-containing solution.[5] This is a critical step because the presence of nystatin at the pipette tip can interfere with the formation of a high-resistance (giga-ohm) seal between the pipette and the cell membrane.[5] By having a nystatin-free solution at the tip, you increase the probability of achieving a stable giga-seal.

Q5: How can I monitor the progress of membrane perforation?

The formation of pores by nystatin is a gradual process that can be monitored by observing changes in the electrical parameters of the patched cell:

  • Capacitance: As the pores form, the cell membrane capacitance will gradually increase.[5]

  • Access Resistance (Ra): Concurrently, the access resistance will slowly decrease.[5] A successful perforation is typically achieved when the access resistance stabilizes at a value between 10-30 MΩ. This process can take anywhere from 10 to 30 minutes after obtaining a giga-seal.[5]

Q6: How can I be sure I have a perforated patch and not a conventional whole-cell configuration?

Spontaneous rupture of the patch membrane can occur, leading to a conventional whole-cell configuration and subsequent dialysis of the cell. To verify a true perforated patch, you can include a membrane-impermeable fluorescent dye (e.g., Lucifer Yellow) or a large molecule like a sodium channel blocker in your pipette solution. If the cell's cytoplasm becomes fluorescent or if the sodium currents are blocked, it indicates that the membrane has ruptured.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Difficulty forming a giga-seal Nystatin is present at the pipette tip.Ensure you are properly tip-filling your pipette with nystatin-free intracellular solution. Make the nystatin-free tip region sufficiently long (a few hundred micrometers).[5]
Debris is obstructing the pipette tip.Filter your intracellular solutions. Ensure your pipette pulling environment is clean.
Slow or incomplete perforation (Access resistance remains high) Nystatin concentration is too low for the cell type.Increase the nystatin concentration in your pipette solution. The optimal concentration is cell-type dependent and may require empirical determination.[5]
The nystatin stock or working solution has degraded.Prepare fresh nystatin stock and working solutions for each experiment. Protect solutions from light and heat.[5]
The cell membrane composition is resistant to nystatin.Consider trying an alternative perforating agent like Amphotericin B or Gramicidin.
Unstable access resistance The perforated patch is not fully formed or is unstable.Allow more time for perforation. Ensure the giga-seal is stable (>1 GΩ) before perforation begins. Mechanical instability of the recording setup can also contribute.
The cell is unhealthy.Use healthy, viable cells for your experiments. Ensure proper cell culture and handling techniques.
Spontaneous rupture to whole-cell configuration The cell membrane is fragile.Handle the cells gently during patching. Some cell types are inherently more fragile.
Excessive suction was applied after seal formation.Apply only gentle suction, if any, after the giga-seal is formed.
Nystatin concentration is too high.Try reducing the nystatin concentration.
No current observed after perforation appears complete The ion channel of interest is not expressed or is inactive.Verify channel expression and use appropriate agonists/antagonists to confirm channel activity.
The access resistance is still too high, causing voltage-clamp errors.Aim for a lower and stable access resistance. Note that series resistance compensation is often less effective in perforated patch recordings.[7]

Data Presentation

Table 1: Recommended this compound Concentrations for Different Cell Types

Cell TypeNystatin Concentration (µg/mL)Reference / Note
Neurons (general)2 - 4[8]
Neurons (cultured rat neocortical)Not specified, but successful recordings reported[9]
Cardiomyocytes (hiPSC-CMs)Not specified, but successful recordings reported[10]
Pancreatic β-cells (rat)Not specified, but successful recordings reported[11]
Wheat Root Hair Cells200[5]
General Starting Range20 - 400[12]

Note: The optimal concentration should be determined empirically for each specific cell type and experimental conditions.

Experimental Protocols

Detailed Methodology for Nystatin Perforated Patch Clamp Recording

  • Nystatin Stock Solution Preparation (Fresh Daily):

    • Weigh out nystatin powder in a light-protected tube.

    • Add 100% DMSO to achieve a stock concentration of 25-50 mg/mL.

    • Vortex for at least 30 seconds until the nystatin is fully dissolved.[5]

    • Wrap the stock solution vial in aluminum foil to protect it from light.

  • Pipette Solution Preparation (Fresh, use within 2-4 hours): [5]

    • Prepare your desired intracellular (pipette) solution.

    • Just before use, dilute the nystatin stock solution into the intracellular solution to the desired final concentration (e.g., 100-200 µg/mL).

    • Vortex or sonicate the final nystatin-containing pipette solution to ensure it is well-mixed.

    • Keep a small aliquot of nystatin-free intracellular solution for tip-filling.

  • Pipette Filling and Seal Formation:

    • Pull a patch pipette with the desired resistance (typically 2-5 MΩ).

    • Dip the tip of the pipette into the nystatin-free intracellular solution for a few seconds to fill the first ~400 µm.[5]

    • Back-fill the pipette with the nystatin-containing solution.

    • Approach the cell and form a giga-ohm seal with gentle suction.

  • Monitoring Perforation:

    • Continuously monitor the cell's capacitance and access resistance.

    • Apply small, hyperpolarizing voltage steps (e.g., -10 mV) to observe the capacitive transients.

    • Successful perforation is indicated by a gradual increase in the size of the capacitive current (reflecting increased cell capacitance) and a decrease in the decay time constant (reflecting decreased access resistance).

    • Wait for the access resistance to stabilize, typically in the range of 10-30 MΩ, before proceeding with your recordings. This may take 10-30 minutes.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_patching Patching Procedure cluster_recording Recording stock Prepare Nystatin Stock (in DMSO) working Prepare Working Solution (in intracellular solution) stock->working Dilute tip_fill Tip-fill pipette with nystatin-free solution working->tip_fill back_fill Back-fill with nystatin solution tip_fill->back_fill giga_seal Form Giga-seal back_fill->giga_seal monitor Monitor Ra and Capacitance giga_seal->monitor record Record Data monitor->record Ra stable (10-30 MΩ) signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Preserved in Perforated Patch) GPCR GPCR G_protein G-protein GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces IonChannel Ion Channel (e.g., K+, Ca2+) G_protein->AC activates PKA PKA cAMP->PKA activates PKA->IonChannel phosphorylates (modulates activity) Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR

References

Technical Support Center: Nystatin A2 and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nystatin A2 and its degradation products.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Question 1: I am observing inconsistent antifungal activity in my in vitro assays. What could be the cause?

Answer:

Inconsistent antifungal activity is a common issue, often stemming from the degradation of nystatin. Nystatin is sensitive to several environmental factors.[1]

Potential Causes and Solutions:

  • Improper Storage: Nystatin is susceptible to degradation from heat, light, moisture, and air.[2][3]

    • Solution: Store powdered nystatin in airtight containers at 2-8°C, protected from light.[3] Freshly prepare solutions and use them promptly, as aqueous suspensions can lose activity quickly.[2]

  • Incorrect pH of Medium: The stability and activity of nystatin are highly pH-dependent.

    • Solution: Nystatin is most stable around pH 5.7.[2] It is labile and degrades in acidic conditions (pH 2) and alkaline conditions (pH 9).[2] While cellular uptake is maximal at a low pH of 3-4, the compound's stability at this pH is compromised.[4][5] Buffer your experimental medium accordingly to ensure both stability and activity.

  • Oxidative Stress: Nystatin degrades significantly under oxidative stress.[6]

    • Solution: Avoid components in your medium that could introduce reactive oxygen species. Ensure all solvents and reagents are fresh and of high quality.

  • Photodegradation: Exposure to light, especially UV light, causes rapid degradation into products with lower biological activity.[7]

    • Solution: Protect all nystatin-containing solutions and experimental setups from light by using amber vials or covering them with aluminum foil.

The following workflow can help diagnose the source of inconsistency in your experiments.

G A Inconsistent Antifungal Activity Observed B Check Storage Conditions (2-8°C, Airtight, Dark) A->B F Result Consistent? B->F Correct G Result Inconsistent? B->G Incorrect C Check Solution pH (Optimal Stability ~5.7) C->F Correct C->G Incorrect D Review Experimental Protocol (Protection from light?) D->F Correct D->G Incorrect E Analyze Purity of Nystatin Stock (e.g., via HPLC) J Consider Degradation as a Factor E->J F->C F->D F->E I Source of Inconsistency Identified G->I H Problem Solved I->H J->H

Caption: Troubleshooting workflow for inconsistent results.

Question 2: My results for cell viability vary depending on the growth temperature of my yeast cultures. Why is this happening?

Answer:

The temperature at which yeast is cultured significantly impacts its cell membrane composition, particularly the ergosterol content. This, in turn, affects its susceptibility to nystatin.

  • Ergosterol Content: Cells grown at lower temperatures (e.g., 20°C) have a markedly higher total ergosterol content compared to cells grown at higher temperatures (e.g., 40°C).[4][5]

  • Nystatin Susceptibility: Since ergosterol is the primary target of nystatin, cells with higher ergosterol content are more susceptible to the drug's pore-forming action.[4] Experiments have shown that Saccharomyces cerevisiae grown at 20°C are the most susceptible to nystatin.[4][5]

Recommendation: For reproducible results, maintain a consistent incubation temperature for your yeast cultures across all experiments. Specify this temperature in your methodology.

Question 3: I am struggling to detect and quantify this compound and its degradation products. What is a reliable analytical method?

Answer:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable and widely used technique for separating and quantifying nystatin from its degradation products.[3][6]

Recommended HPLC Protocol:

A validated method has been shown to be reliable, precise, and accurate for determining nystatin and its degradation products.[6]

ParameterSpecification
Column Inertsil ODS-3[6]
Mobile Phase Isocratic elution with methanol:water[6]
Detection UV at 305 nm[3][6]
Linear Range 102 to 310 IU/mL[6]
Precision (RSD%) 0.24%[6]
Recovery 98.24% to 100.74%[6]

This method successfully achieves a resolution higher than 2 for the chromatographic peaks of nystatin and its degradation products, allowing for accurate quantification.[6]

Frequently Asked Questions (FAQs)

Question 4: What are the primary degradation pathways for this compound?

Answer:

This compound, a component of the nystatin complex, degrades through pathways similar to the main compound, Nystatin A1. Degradation is primarily induced by exposure to heat, light (photodegradation), moisture, oxygen, and non-neutral pH.[1][2]

  • Hydrolysis: Significant degradation occurs in strong acidic (pH 2) and alkaline (pH 9) conditions.[2][6]

  • Oxidation: Nystatin is susceptible to oxidative stress.[6] In the atmosphere, it's degraded by hydroxyl radicals (estimated half-life of 1.5 hours) and ozone (estimated half-life of 2.6 hours).[2][8]

  • Photodegradation: Exposure to light, particularly UV, leads to a two-step consecutive degradation process, resulting in products with reduced antifungal activity.[7]

G cluster_0 Stress Factors Nystatin This compound DP1 Degradation Product 1 (Reduced Activity) Nystatin->DP1 Step 1 DP2 Further Degradation Products (Lower Activity) DP1->DP2 Step 2 Heat Heat Heat->Nystatin Light Light (UV) Light->Nystatin Oxidation Oxidation Oxidation->Nystatin pH Extreme pH (Acidic/Alkaline) pH->Nystatin G Nystatin Nystatin Ergosterol Ergosterol in Fungal Membrane Nystatin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage K+, Na+ Leakage Pore->Leakage Influx Ca2+ Influx Pore->Influx ROS Oxidative Stress (ROS) Pore->ROS Death Fungal Cell Death Leakage->Death Influx->Death ROS->Death

References

Technical Support Center: Nystatin A2 Application in Cellular Integrity and Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Nystatin A2. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols for using this compound in experiments where maintaining cellular integrity is critical, such as perforated patch-clamp electrophysiology.

Important Initial Clarification: The primary and well-documented mechanism of Nystatin is to bind to sterols (chiefly ergosterol in fungi) in the cell membrane, forming pores that lead to ion leakage and eventual cell lysis, or rupture.[1][2][3] However, this pore-forming capability can be precisely controlled and leveraged in specific experimental contexts, such as the perforated patch-clamp technique , to gain electrical access to a cell's interior without causing the complete rupture and intracellular dialysis associated with conventional whole-cell patch-clamp.[4][5] This guide focuses on this specialized application, where Nystatin helps preserve the intracellular environment compared to techniques that rupture the cell membrane.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of action for this compound?

This compound, a polyene antibiotic, functions by binding to sterols within a cell's plasma membrane.[3] In fungal cells, it has a high affinity for ergosterol. This binding leads to the formation of transmembrane channels or pores.[2][3] At sufficient concentrations, these pores disrupt the membrane's integrity, allowing for the leakage of essential monovalent ions like potassium (K+), which upsets the cell's osmotic balance and ultimately leads to cell death by lysis.[1][3][6] While its affinity for cholesterol in mammalian cells is lower, it can still interact with and disrupt cholesterol-rich lipid rafts.[1]

Q2: How can this compound be used to access a cell's interior without causing complete rupture?

This is achieved through a specialized electrophysiology technique called the Nystatin-perforated patch-clamp .[4][5] In this method, Nystatin is included in the micropipette solution. After the pipette forms a high-resistance (gigaohm) seal with the cell membrane, Nystatin molecules diffuse to the pipette tip and slowly insert into the membrane patch, forming small pores. These pores are permeable to small monovalent ions (e.g., Na+, K+, Cl-), allowing for electrical access to the cell, but are impermeable to larger molecules like proteins, second messengers (e.g., cAMP), and divalent ions (e.g., Ca2+).[7][8]

Q3: What is the main advantage of the Nystatin-perforated patch technique over conventional whole-cell recording?

The primary advantage is the preservation of the cell's endogenous intracellular environment.[5][9] In conventional whole-cell patch-clamp, the membrane patch is physically ruptured, leading to the rapid dialysis and washout of crucial cytoplasmic components into the recording pipette.[7] This can lead to the "rundown" of ion channel activity and disrupts natural signaling cascades. The perforated patch technique minimizes this washout, providing a more physiologically stable and often longer-lasting recording.[5][8]

Q4: Can this compound treatment inadvertently activate cellular signaling pathways?

Yes. Nystatin can cause alterations in the microstructure of lipid rafts by interacting with membrane cholesterol.[1] This disruption can potentially modulate signaling pathways that rely on the integrity of these domains, such as the Wnt signaling pathway.[10][11][12][13] Researchers should be aware of these potential off-target effects when interpreting data.

Q5: What are the best practices for preparing and storing this compound solutions for experiments?

Nystatin is sensitive to heat, light, and oxygen, and its aqueous suspensions lose activity relatively quickly.[14][15]

  • Stock Solution: Prepare a fresh stock solution daily in DMSO (e.g., 25 mg/mL).[16] This stock should be protected from light by wrapping the vial in aluminum foil.

  • Working Solution: Just before the experiment, dilute the stock into the pipette solution to the final working concentration (e.g., 100-200 µg/mL).[9][16]

  • Stability: Use the final pipette solution within 2-4 hours of preparation for best results.[16] Do not autoclave or sterile-filter Nystatin suspensions, as this will degrade the compound.[14] Aqueous solutions are most stable at a pH between 6.5 and 8.0.[14]

Quantitative Data Summary

Table 1: this compound Solution Preparation for Perforated Patch-Clamp
ParameterRecommendationRationale / NotesSource
Solvent Dimethyl sulfoxide (DMSO)Nystatin is poorly soluble in water but dissolves well in DMSO.[14][16]
Stock Concentration 25 mg/mL in 100% DMSOA concentrated stock allows for minimal solvent addition to the final pipette solution.[16]
Working Concentration 100 - 200 µg/mLEffective range for achieving perforation without compromising seal formation. Higher concentrations may promote spontaneous rupture.[9][16]
Stock Solution Storage Prepare fresh daily. Protect from light.Nystatin degrades when exposed to light and in solution over time.[15][16]
Working Solution Stability Use within 2-4 hours.Activity diminishes after preparation in aqueous pipette solutions.[16]
Table 2: Summary of Nystatin's Effects on Eukaryotic Cells
EffectCell Type(s)Concentration RangeKey FindingSource(s)
Cytotoxicity Human KeratinocytesNot specifiedNystatin A1 was found to be markedly more toxic than novel derivatives.[17]
Cytotoxicity J774 Macrophages40 µg/mLCaused significant release of LDH (lactate dehydrogenase), indicating cell damage.[18]
Potassium Leakage Mammalian Kidney CellsHigh concentrationsHigh concentrations of free Nystatin caused K+ leakage, while a lipid formulation (NYT-IL) did not.[6]
Reduced Tissue Damage Reconstituted Human Oral EpitheliumNot specifiedNystatin derivatives caused a fourfold reduction in LDH release compared to Nystatin A1.[17][19]

Visualizations

Mechanism & Workflow Diagrams
digraph "Mechanism_of_Action" {
  graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

Nystatin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Binds to Membrane Sterols\n(Ergosterol/Cholesterol)", fillcolor="#FBBC05", fontcolor="#202124"]; Pore [label="Forms Transmembrane Pores", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leakage [label="Monovalent Ion Leakage\n(e.g., K+)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Disruption of Osmotic Balance\n& Cell Lysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Nystatin -> Membrane; Membrane -> Pore; Pore -> Leakage; Leakage -> Lysis; }

Caption: Step-by-step workflow for the Nystatin-perforated patch-clamp technique.

Signaling_Pathway Potential Off-Target Signaling Effect of Nystatin Nystatin Nystatin Rafts Disrupts Cholesterol-Rich Lipid Rafts Nystatin->Rafts interacts with membrane Wnt Wnt Pathway Modulation Rafts->Wnt may affect receptor clustering Downstream Altered Gene Transcription Wnt->Downstream

Caption: Potential modulation of the Wnt signaling pathway by Nystatin.

Experimental Protocol: Nystatin-Perforated Patch-Clamp

This protocol is adapted from established methodologies for achieving slow whole-cell access while preserving the intracellular milieu.[16]

Materials:

  • Nystatin powder (light-sensitive)

  • 100% Dimethyl sulfoxide (DMSO)

  • Standard intracellular (pipette) solution

  • Micro-centrifuge tubes

  • Vortex mixer

  • Aluminum foil

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Stock Solution Preparation (Prepare Fresh Daily):

    • Weigh out approximately 2.5 mg of Nystatin in a light-protected micro-centrifuge tube.

    • Add 100 µL of 100% DMSO to achieve a 25 mg/mL stock solution.

    • Vortex vigorously for ~30 seconds to fully dissolve the Nystatin.

    • Immediately wrap the tube in aluminum foil to protect it from light.

  • Pipette Preparation and Filling:

    • Just before you begin patching cells, prepare the final working solution. Add the Nystatin stock to your intracellular pipette solution to a final concentration of 100-200 µg/mL (e.g., add 8 µL of stock per 1 mL of pipette solution for 200 µg/mL).

    • Vortex the final solution briefly. Keep it wrapped in foil.

    • Crucial Step: To prevent interference with seal formation, the very tip of the pipette must be free of Nystatin. Dip the tip of your patch pipette into Nystatin-free intracellular solution for 1.5-2 seconds, allowing it to fill the first ~400 µm by capillary action.[16]

    • Carefully backfill the rest of the pipette with the Nystatin-containing solution, avoiding air bubbles.

  • Seal Formation and Perforation:

    • Mount the pipette in the holder and apply positive pressure.

    • Approach a target cell and form a high-resistance (>1 GΩ) seal as quickly as possible (ideally within 10 minutes of backfilling the pipette).[16] The presence of Nystatin diffusing towards the tip makes rapid seal formation critical.

    • Once a stable giga-seal is formed, monitor the patch parameters. Over the next 10-30 minutes, you should observe a gradual increase in the cell capacitance (C-slow) and a slow decrease in the access resistance (R-series) as Nystatin forms pores in the membrane patch.[9][16]

  • Recording:

    • Once the access resistance has stabilized at an acceptable level (typically < 50 MΩ, though this can vary), you can begin your voltage-clamp or current-clamp recordings.

    • Remember that the final access resistance will be higher than in a conventional whole-cell configuration.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Difficulty obtaining a high-resistance seal 1. Nystatin has diffused to the pipette tip.[16] 2. Poor cell health or membrane condition. 3. Pipette tip is dirty or has a suboptimal shape.1. Ensure the tip is filled with Nystatin-free solution. Work quickly after backfilling. 2. Use healthy, vibrant cells. 3. Fire-polish pipettes and ensure they are clean.
Perforation is too slow or does not occur 1. Nystatin concentration is too low. 2. Inactive Nystatin (old solution, light exposure). 3. Cell membrane composition is resistant to Nystatin incorporation.[16]1. Increase Nystatin concentration slightly (e.g., from 100 to 200 µg/mL). 2. Always use freshly prepared stock and working solutions. 3. This technique may not be suitable for all cell types. Consider amphotericin B as an alternative.
Membrane ruptures into conventional whole-cell mode 1. Nystatin concentration is too high. 2. Excessive suction was applied after sealing. 3. Unstable cell membrane.1. Decrease Nystatin concentration. 2. Avoid applying suction once the giga-seal is formed. 3. Ensure osmotic balance between intracellular and extracellular solutions.
Access resistance remains too high 1. Incomplete perforation. 2. Nystatin activity is low.1. Wait longer (up to 45 minutes). 2. Prepare a fresh Nystatin solution. Ensure thorough mixing with the pipette solution.
Inconsistent results between experiments 1. Inconsistent Nystatin solution preparation. 2. Age of Nystatin stock solution.1. Standardize your solution preparation protocol (vortexing time, temperature). 2. Always prepare stock solution fresh each day.

References

Technical Support Center: Nystatin A2 Channel Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nystatin A2 and investigating its channel-forming properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound channel formation?

This compound, a polyene antifungal antibiotic, exerts its effect by forming channels or pores in the cell membranes of fungi.[1][2][3][4][5] This process is critically dependent on the presence of ergosterol, a major sterol component of fungal cell membranes.[2][6][7] The accepted model suggests a multi-step mechanism:

  • Binding: this compound molecules first bind to ergosterol within the fungal cell membrane.[6]

  • Oligomerization: Upon binding, multiple nystatin-ergosterol complexes aggregate or oligomerize.[7][8]

  • Insertion and Channel Formation: These oligomers then insert into the membrane, arranging themselves to form a transmembrane pore or channel.[6][7] This channel disrupts the membrane's selective permeability, leading to the leakage of essential ions (like K+) and small molecules, ultimately causing fungal cell death.[2][6][3]

Q2: Why is this compound more effective against fungal cells than mammalian cells?

The selectivity of this compound for fungal cells is attributed to its higher binding affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes.[2][4][5][9] While Nystatin can interact with cholesterol, the resulting complexes are less stable, and the efficiency of channel formation is significantly lower in cholesterol-containing membranes.[8][9]

Q3: Does this compound form channels in the absence of sterols?

While sterols, particularly ergosterol, are widely accepted as essential for the canonical channel formation, some studies suggest that Nystatin can induce membrane permeabilization even in the absence of sterols.[10][11] This activity is thought to be driven by the presence of highly ordered, gel-phase lipid domains that can stabilize Nystatin oligomers.[10][11] However, the efficiency and nature of these channels are different from those formed in the presence of ergosterol.

Q4: What is the role of this compound concentration in channel formation?

The concentration of this compound is a critical factor. At low concentrations, it may only cause minor perturbations to the membrane structure.[8] As the concentration increases and reaches a critical threshold, Nystatin's mode of action shifts to the formation of transmembrane channels.[7][8] The size and conductance of these channels can also be dependent on the number of Nystatin molecules that oligomerize, which is influenced by its local concentration in the membrane.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low channel activity observed in artificial lipid bilayers. 1. Inappropriate lipid composition. 2. Insufficient ergosterol concentration. 3. Nystatin concentration is too low. 4. Degradation of Nystatin stock solution.1. Ensure the lipid bilayer contains ergosterol. Phosphatidylcholine-based membranes with ergosterol are a good starting point.[8][12] 2. The mole percentage of ergosterol can significantly affect Nystatin partitioning. A range of 10-50 mol% has been used in studies.[12][13] 3. Increase the Nystatin concentration in a stepwise manner. 4. Prepare fresh Nystatin stock solutions daily. Nystatin is sensitive to light, heat, and oxygen.[14][15]
High variability in channel conductance. 1. Heterogeneity in channel size (number of Nystatin molecules per channel). 2. Inconsistent membrane composition. 3. Formation of different types of channels (e.g., single-length vs. double-length).[16]1. This is an inherent property of Nystatin channels. Analyze a larger number of events to obtain statistically significant data. Channels are thought to be composed of 4-12 Nystatin molecules.[7] 2. Ensure precise and reproducible preparation of lipid vesicles or bilayers. 3. Be aware that applying Nystatin to one or both sides of the bilayer can result in different channel types.[16]
Difficulty achieving a stable giga-seal in perforated patch-clamp experiments. 1. Nystatin in the pipette tip preventing seal formation. 2. Inappropriate pipette solution osmolarity. 3. Poor cell membrane integrity.1. Use a Nystatin-free solution in the very tip of the patch pipette and backfill with the Nystatin-containing solution.[14] 2. Optimize the osmolarity of your pipette solution for the specific cell type. 3. Ensure cells are healthy and the membrane is clean before attempting to patch.
Slow or no perforation of the cell membrane in patch-clamp experiments. 1. Nystatin concentration in the pipette solution is too low. 2. Nystatin has degraded. 3. The cell type is resistant to Nystatin perforation.1. The optimal concentration can vary, but a starting point of 200 µg/mL has been reported.[14] 2. Use a freshly prepared Nystatin solution (less than 2-4 hours old).[14] 3. Different cell types may have varying membrane compositions affecting Nystatin efficacy.[14] Consider alternative perforating agents like Amphotericin B or Gramicidin.[17][18]
Spontaneous rupture of the patch into whole-cell configuration. 1. Mechanical instability of the patch. 2. High concentration of Nystatin causing excessive membrane disruption.1. Apply minimal and gentle suction during seal formation. 2. Try reducing the Nystatin concentration in the pipette solution. 3. Monitor the access resistance continuously; a sudden drop indicates rupture.[17] The use of a dye like eosin in the pipette solution can help visually confirm if rupture has occurred.[19]

Quantitative Data Summary

Table 1: Influence of Sterol Type on Nystatin Aggregation and Pore Formation

Membrane CompositionNystatin Spectroscopic PropertiesKinetics of K+ EffluxInterpretation
POPC with ErgosterolDependent on Nystatin concentration, indicating oligomerization.[8][12]Increases with Nystatin concentration.[8]Ergosterol promotes the formation of Nystatin aggregates that lead to functional pores.[8]
POPC with CholesterolIndependent of Nystatin concentration.[8][12]Does not vary with Nystatin concentration.[8]Nystatin-cholesterol assemblies are looser, and the primary mode of action is membrane perturbation rather than stable channel formation.[8]

Table 2: Nystatin Partitioning Coefficient in Relation to Ergosterol Concentration in DMPC Bilayers

Ergosterol Mole FractionChange in Nystatin Partitioning
At or near critical mole fractions (e.g., 20.0, 22.2, 25.0, 33.3, 40.0, 50.0 mol %)Displays a local minimum.[13][20]
On either side of 25.0 mol % (with a ~1 mol % change)>3-fold increase.[13][20]
This suggests that the regular distribution (superlattice) of ergosterol in the membrane dramatically affects Nystatin's ability to partition into it.[13][20]

Experimental Protocols

Protocol 1: Preparation of Nystatin Stock and Working Solutions for Perforated Patch-Clamp

This protocol is adapted from established methods for electrophysiological recordings.[14]

  • Stock Solution Preparation (e.g., 25 mg/mL):

    • Weigh out approximately 2.5 mg of Nystatin powder. Note: Nystatin is highly light-sensitive.[14][15] All steps should be performed with minimal light exposure.

    • Dissolve the powder in 100 µL of high-quality dimethyl sulfoxide (DMSO).

    • Vortex for approximately 30 seconds to ensure complete dissolution.

    • Wrap the stock solution container in aluminum foil to protect it from light and store it at -20°C. Prepare this stock solution fresh daily.[14]

  • Working Solution Preparation (e.g., 200 µg/mL):

    • Just before starting the experiment, add 8 µL of the 25 mg/mL stock solution to 1 mL of your desired pipette solution.

    • Mix thoroughly by gentle vortexing or inversion.

    • Wrap the working solution in aluminum foil. This solution should be used within 2-4 hours for optimal performance.[14]

  • Pipette Filling for Perforated Patch:

    • To ensure good seal formation, it is crucial to have a Nystatin-free solution at the pipette tip.[14]

    • Dip the very tip of the patch pipette (a few hundred micrometers) into Nystatin-free pipette solution for a few seconds.

    • Carefully backfill the rest of the pipette with the freshly prepared Nystatin working solution.

    • Proceed with obtaining a giga-seal as quickly as possible (ideally within 10 minutes of backfilling).[14] Perforation, indicated by a gradual decrease in access resistance, should begin within 10-30 minutes.[14]

Visualizations

Nystatin_Channel_Formation cluster_membrane Fungal Cell Membrane cluster_pore Transmembrane Channel Nystatin_Monomer This compound Monomer Oligomer Nystatin-Ergosterol Oligomer Nystatin_Monomer->Oligomer 2. Bind to Ergosterol & Oligomerize Ergosterol Ergosterol Lipid Phospholipid Ions Oligomer->Ions 3. Form Pore &   Allow Ion Leakage Extracellular Extracellular Space Extracellular->Nystatin_Monomer 1. Approach Intracellular Intracellular Space

Caption: Mechanism of this compound channel formation in a fungal membrane.

Perforated_Patch_Workflow cluster_prep Preparation cluster_patching Patching Procedure cluster_record Recording Prep_Stock Prepare fresh Nystatin stock in DMSO Prep_Working Dilute stock into pipette solution Prep_Stock->Prep_Working Pipette_Tip 1. Fill pipette tip with Nystatin-free solution Pipette_Backfill 2. Backfill pipette with Nystatin working solution Pipette_Tip->Pipette_Backfill Seal 3. Approach cell and form GΩ seal Pipette_Backfill->Seal Perforate 4. Monitor access resistance for perforation (10-30 min) Seal->Perforate Record_Data Stable perforated patch: Record ionic currents Perforate->Record_Data

Caption: Workflow for a Nystatin-based perforated patch-clamp experiment.

References

Improving the success rate of Nystatin A2 perforated patch

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the success rate of Nystatin A2 perforated patch-clamp experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound perforated patch experiments in a question-and-answer format.

Issue 1: Difficulty Achieving a Gigaseal (GΩ Seal)

  • Question: I'm having trouble forming a stable GΩ seal after approaching the cell with a Nystatin-filled pipette. What could be the cause?

  • Answer: Difficulty in forming a gigaseal is a common issue and can often be attributed to the presence of Nystatin at the pipette tip, which can interfere with the glass-membrane seal.[1][2] To mitigate this, it is crucial to use a "tip-dipping" or "front-filling" method where the pipette tip is initially filled with a Nystatin-free internal solution before back-filling with the Nystatin-containing solution.[1] Ensure the cell membrane is clean and healthy, and that the positive pressure applied during the approach is just sufficient to keep the tip clear of debris.

Issue 2: Slow or Incomplete Perforation

  • Question: It's taking a very long time (over 30 minutes) for the series resistance to drop, or it's not dropping to an acceptable level. Why is this happening?

  • Answer: Slow or incomplete perforation can be due to several factors:

    • Nystatin Concentration: The concentration of Nystatin in your pipette solution may be too low. Typical working concentrations range from 100 to 200 µg/mL.[1]

    • Nystatin Potency: Nystatin is sensitive to light, heat, and oxidation, and its potency can degrade over time.[3] Always use freshly prepared Nystatin stock solutions. Stock solutions in DMSO should be made fresh daily and kept protected from light.[1][3] The final working solution should be used within 2-4 hours.[1]

    • Cell Health: Unhealthy cells may not have the necessary membrane integrity for successful perforation. Ensure your cells are healthy and viable before starting the experiment.

    • Pipette Tip Geometry: An unusually small or large pipette tip can affect the surface area of the patch and influence perforation efficiency.

Issue 3: Unstable Series Resistance (Rs)

  • Question: After successful perforation, the series resistance is fluctuating or continuously increasing. What should I do?

  • Answer: An unstable series resistance can compromise the quality of your recordings. This instability can arise from:

    • Seal Instability: The initial GΩ seal may not be sufficiently stable. Ensure a seal resistance of at least 1 GΩ is achieved before perforation begins.

    • Mechanical Drift: Even minor mechanical drift of the pipette or the preparation can affect the seal and, consequently, the series resistance. Ensure the recording rig is free from vibrations.

    • Nystatin Leaching: Over time, Nystatin can leach out of the patch, leading to a gradual increase in series resistance.

Issue 4: Spontaneous Rupture to Whole-Cell Configuration

  • Question: The cell membrane under the pipette is spontaneously rupturing, leading to a whole-cell configuration. How can I prevent this?

  • Answer: Spontaneous rupture is a significant problem as it leads to the dialysis of intracellular contents, defeating the purpose of the perforated patch technique.[4] To prevent this:

    • Gentle Suction: Apply only gentle suction, if any, after forming the GΩ seal. The perforation process should be passive.

    • Osmolarity: Ensure the osmolarity of your pipette solution is not significantly lower than the extracellular solution, as this can cause cell swelling and increase the likelihood of rupture.

    • Monitor Capacitance: A sudden, large jump in cell capacitance is a clear indicator of membrane rupture. In a successful perforated patch, the capacitance should increase gradually as perforation progresses.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration of Nystatin to use? A1: The optimal concentration of Nystatin can vary depending on the cell type.[1] However, a common starting concentration is between 100-200 µg/mL in the internal solution.[1] It is advisable to optimize this concentration for your specific cell type.

Q2: How do I prepare and store Nystatin stock solutions? A2: Nystatin is poorly soluble in water but can be dissolved in solvents like DMSO or methanol.[3] A common method is to prepare a stock solution of 25 mg/mL in 100% DMSO.[1] This stock solution should be prepared fresh daily, protected from light by wrapping the container in aluminum foil, and can be stored at -20°C for short periods.[1][3] Avoid repeated freeze-thaw cycles.

Q3: How long should I wait for perforation to occur? A3: Perforation typically begins within 10-30 minutes after achieving a GΩ seal.[1] You should monitor the progress by observing a gradual decrease in the series resistance (Rs) and an increase in the capacitive currents.

Q4: What is an acceptable final series resistance (Rs) for a Nystatin perforated patch? A4: A successful perforation should result in a stable series resistance of 10-20 MΩ.[5] While this is higher than in a conventional whole-cell configuration, it is generally low enough for reliable voltage-clamp recordings of many currents.

Q5: How can I confirm that I have a perforated patch and not a whole-cell configuration? A5: You can include a membrane-impermeable fluorescent dye (like Lucifer yellow) or a signaling molecule that is too large to pass through the Nystatin pores in your pipette solution. If the cell's cytoplasm remains non-fluorescent after the series resistance has stabilized, it indicates a successful perforated patch. If the cell fills with the dye, the membrane has ruptured.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound perforated patch recordings.

ParameterRecommended RangeNotes
Nystatin Stock Concentration 25 mg/mL in DMSOPrepare fresh daily and protect from light.[1]
Nystatin Working Concentration 100 - 200 µg/mLOptimize for your specific cell type.[1]
Time to Perforation 10 - 30 minutesTime after establishing a GΩ seal.[1]
Final Series Resistance (Rs) 10 - 20 MΩA stable Rs in this range is ideal for most recordings.[5]
Seal Resistance > 1 GΩA stable, high-resistance seal is crucial before perforation.
Pipette Resistance 2 - 5 MΩVaries with pipette geometry and internal solution.

Experimental Protocols

Protocol 1: Preparation of Nystatin Stock and Working Solutions

  • Nystatin Stock Solution (25 mg/mL in DMSO):

    • Weigh out approximately 2.5 mg of Nystatin powder in a light-protected microcentrifuge tube. Nystatin is very light-sensitive.[1]

    • Add 100 µL of 100% DMSO to the tube.

    • Vortex for approximately 30 seconds to dissolve the Nystatin completely.[1]

    • Wrap the stock solution tube in aluminum foil to protect it from light. Prepare this stock solution fresh for each day of experiments.[1]

  • Nystatin Working Solution (e.g., 200 µg/mL):

    • Just before starting your experiment, add 8 µL of the 25 mg/mL Nystatin stock solution to 1 mL of your filtered internal pipette solution.[1]

    • Vortex the working solution gently to ensure it is well-mixed.

    • Keep the working solution on ice and protected from light. Use it within 2-4 hours of preparation.[1]

Protocol 2: Pipette Filling for Perforated Patch

  • Prepare two aliquots of your internal solution: one without Nystatin and one with the desired final concentration of Nystatin (the working solution).

  • Tip-Dipping/Front-Filling:

    • Dip the tip of your patch pipette into the Nystatin-free internal solution for a few seconds. The goal is to fill the very tip of the pipette (approximately 400 µm) with this solution.[1] This antibiotic-free tip is critical for obtaining a good GΩ seal.[1][2]

  • Back-Filling:

    • Carefully back-fill the rest of the pipette with the Nystatin-containing working solution, being careful not to introduce air bubbles.

Protocol 3: Establishing and Monitoring the Perforated Patch

  • Approach and Seal:

    • With positive pressure, approach a healthy-looking cell.

    • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a GΩ seal (>1 GΩ).

  • Monitoring Perforation:

    • Continuously monitor the patch parameters using a test pulse.

    • You should observe a gradual increase in the capacitive currents and a corresponding slow decrease in the access resistance (Ra) over 10-30 minutes.[1]

    • The recording can begin once the series resistance (a component of Ra) stabilizes at a low value, ideally between 10-20 MΩ.[5]

Visualizations

Nystatin_Perforation_Mechanism cluster_pipette Patch Pipette cluster_membrane Cell Membrane Patch cluster_cell Cell Interior Pipette_Internal Internal Solution + this compound Membrane Lipid Bilayer Pipette_Internal->Membrane Nystatin monomers insert into membrane Cytosol Cytosol (Intact) Membrane->Cytosol Pores form, allowing monovalent ion exchange Cytosol->Membrane Large molecules retained

Figure 1: Mechanism of this compound pore formation in the cell membrane.

Troubleshooting_Workflow Start Start Experiment Gigaseal Achieve GΩ Seal? Start->Gigaseal Perforation Monitor Perforation (10-30 min) Gigaseal->Perforation Yes Troubleshoot_Seal Troubleshoot Seal: - Check pipette tip (use tip-dip) - Ensure healthy cells - Clean solutions Gigaseal->Troubleshoot_Seal No Rs_Stable Rs Stable at <20 MΩ? Perforation->Rs_Stable Spontaneous_Rupture Spontaneous Rupture? Rs_Stable->Spontaneous_Rupture Yes Troubleshoot_Perforation Troubleshoot Perforation: - Increase Nystatin concentration - Use fresh Nystatin stock - Check cell health Rs_Stable->Troubleshoot_Perforation No Record Begin Recording Spontaneous_Rupture->Record No Troubleshoot_Rupture Troubleshoot Rupture: - Use gentle suction - Check osmolarity - Monitor capacitance closely Spontaneous_Rupture->Troubleshoot_Rupture Yes Troubleshoot_Seal->Gigaseal Troubleshoot_Perforation->Perforation Troubleshoot_Rupture->Start

Figure 2: A decision-tree workflow for troubleshooting common issues.

References

Nystatin A2 light sensitivity and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nystatin A2. Below are frequently asked questions, troubleshooting guides, and best practices for handling and storage to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Nystatin and its primary components?

Nystatin is a polyene antifungal antibiotic produced by fermentation from various Streptomyces species.[1][2] It is not a single molecule but a complex mixture of three biologically active components: Nystatin A1, A2, and A3.[1][2][3][4] Its primary mechanism of action involves binding to sterols, mainly ergosterol, in the fungal cell membrane. This binding increases the permeability of the membrane, leading to the loss of vital intracellular components and subsequent cell death.[1][2] Nystatin has no antibacterial activity.[1]

Q2: How sensitive is this compound to light?

Nystatin is highly sensitive to light.[5][6] Exposure to natural daylight or UV light will cause it to photodegrade into products with lower biological activity.[5][6] Studies monitoring the photodegradation kinetics with a 366 nm UV lamp have shown that the process occurs in a two-step consecutive manner.[5][6] Therefore, it is critical to handle Nystatin in light-resistant containers and under subdued lighting conditions.[2][3]

Q3: What are the optimal storage and handling conditions for Nystatin?

Nystatin deteriorates on exposure to heat, light, moisture, or air.[3] For maximum stability, Nystatin powder should be stored refrigerated at 2-8°C or in a freezer, in a tightly sealed, light-resistant container, preferably under an inert atmosphere.[3][7] Solutions and aqueous suspensions are unstable and begin to lose activity soon after preparation.[1][3]

Q4: My Nystatin solution has lost activity. What are the likely causes?

Loss of activity in Nystatin solutions is a common issue and can be attributed to several factors:

  • Exposure to Light, Heat, or Oxygen: These factors are known to accelerate the decomposition of Nystatin.[1][3]

  • Improper pH: The compound is labile at pH 2 and pH 9. The optimal stability for Nystatin is in phosphate-citrate buffers at a pH of 5.7.[3]

  • Age of Solution: Aqueous solutions are not stable and should be prepared fresh for reliable experimental results.[1][3][8] Even in tissue culture media at 37°C, Nystatin is only stable for about three days.[1]

Q5: I observed precipitation in my Nystatin stock solution. How can I resolve this?

If precipitation occurs during the preparation of a stock solution, gentle heating and/or sonication can be used to aid dissolution.[8] However, be mindful that heat can also accelerate decomposition.[1][3] It is also crucial to use an appropriate solvent where Nystatin has adequate solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Antifungal Activity Degradation due to exposure to light, heat, or oxygen.[1][3]Always store Nystatin powder in a freezer/refrigerator in a light-resistant container.[3][7] Prepare solutions fresh and protect them from light.
Incorrect pH of the solution.Maintain the pH of aqueous solutions. Nystatin is most stable at pH 5.7 and unstable at pH 2 and pH 9.[3]
Discoloration of Powder or Solution Oxidation or photodegradation.Discard the product if significant discoloration is observed. Ensure storage is under an inert atmosphere and protected from light.[3][7]
Inconsistent Experimental Results Instability and degradation of Nystatin stock solutions.Prepare working solutions fresh from a properly stored powder for each experiment.[8]
Precipitation in Solution Low solubility in the chosen solvent.Use a solvent in which Nystatin is more soluble, such as DMSO (5 mg/ml) or methanol (11.2 mg/ml).[1] Gentle heating or sonication can also help.[8]

Data Presentation

Table 1: Recommended Storage Conditions for Nystatin
FormulationStorage TemperatureContainer TypeAdditional Notes
Nystatin Powder 2-8°C (Refrigerated)[3] or in freezer[7]Tight, light-resistant container.[3][7]Store under an inert atmosphere.[7] Deteriorates with exposure to heat, light, moisture, or air.[3]
Oral Suspension Room Temperature (e.g., 15-30°C)[3]Tight, light-resistant container.[3]Avoid freezing.[3]
Aqueous Solutions N/AN/AUnstable; begin to lose activity soon after preparation. Prepare fresh before use.[1][3]
Table 2: Solubility of Nystatin in Various Solvents (at 28°C)
SolventSolubility (mg/ml)Reference
Methanol 11.2[1]
Ethylene Glycol 8.75[1]
DMSO 5.0[1]
Carbon Tetrachloride 1.23[1]
Ethanol 1.2[1]
Chloroform 0.48[1]
Benzene 0.28[1]
Nystatin is also freely soluble in DMF and formamide.[1]

Experimental Protocols

Protocol: Monitoring Nystatin Photodegradation via UV-Vis Spectrophotometry

This protocol is adapted from a study on the photodegradation kinetics of Nystatin.[5][6]

Objective: To monitor the degradation of Nystatin when exposed to UV light by observing changes in its absorbance spectrum.

Materials:

  • Nystatin powder

  • Methanol or other suitable solvent

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • UV lamp (e.g., 366 nm)

  • Magnetic stirrer and stir bar

Methodology:

  • Solution Preparation: Prepare a stock solution of Nystatin in the chosen solvent (e.g., 1.2 x 10⁻⁵ M in methanol). Ensure the solution is fully dissolved.

  • Initial Spectrum Scan: Transfer the solution to a quartz cuvette and record its initial UV-Vis absorbance spectrum (e.g., from 200 nm to 400 nm). Nystatin in ethanol has absorbance maxima (λmax) at 290, 307, and 322 nm.[1]

  • UV Exposure: Place the cuvette under the UV lamp. If possible, use a magnetic stirrer to ensure uniform exposure of the solution.

  • Time-Course Measurement: At regular time intervals (e.g., every 5-10 minutes), remove the cuvette from the UV exposure and record its UV-Vis spectrum.

  • Data Analysis:

    • Observe the decrease in absorbance at Nystatin's characteristic peaks (290, 307, 322 nm).

    • Monitor the appearance of new peaks, which indicate the formation of degradation products. For example, a gradual increase in absorbance around 232 nm may be observed.[6]

    • Plot the change in absorbance at a specific wavelength against time to determine the degradation kinetics. The photodegradation has been described as a two-step process with first-order kinetics in the first step and zero-order in the second.[5][6]

Visualizations

Nystatin_Handling_Workflow cluster_storage Receiving and Storage cluster_prep Solution Preparation Receive Receive this compound Store Store Powder at 2-8°C or Freezer in a Tightly Sealed, Light-Resistant Container Receive->Store Immediately upon receipt Weigh Weigh Powder (Subdued Light) Store->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Methanol) Weigh->Dissolve Check Precipitation? Dissolve->Check Sonicate Apply Gentle Heat or Sonication Check->Sonicate Yes Use Use Solution Immediately for Experiment Check->Use No Sonicate->Use Use->Store Store remaining powder

Caption: Workflow for proper handling and storage of this compound.

Nystatin_Photodegradation cluster_info Degradation Process Nystatin This compound (Active Compound) Intermediate Intermediate Product (Reduced Activity) Nystatin->Intermediate Step 1 (First-Order Kinetics) exposes to UV light/daylight FinalProduct Final Degradation Product (Lower Biological Activity) Intermediate->FinalProduct Step 2 (Zero-Order Kinetics) Info Process is accelerated by: - UV Light - Natural Daylight - Heat - Oxygen

Caption: Simplified pathway of this compound photodegradation.

References

Technical Support Center: Nystatin A2 in Perforated Patch Clamp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nystatin A2 in perforated patch clamp experiments. The focus is on minimizing seal resistance and achieving stable recordings.

Troubleshooting Guide

This guide addresses common issues encountered during this compound perforated patch clamp experiments in a question-and-answer format.

Q1: I'm having trouble forming a giga-ohm seal. What are the likely causes and solutions?

A1: Difficulty in achieving a giga-ohm (GΩ) seal is a frequent challenge in perforated patch clamping due to the presence of the perforating agent. Here are the primary causes and troubleshooting steps:

  • Nystatin at the Pipette Tip: The most common reason for seal failure is the presence of Nystatin at the pipette tip, which can interfere with the glass-membrane interaction.[1][2]

    • Solution: Employ the back-filling technique . First, front-fill the pipette tip with a small volume of Nystatin-free internal solution. Then, back-fill the rest of the pipette with the Nystatin-containing solution. This creates a small buffer of Nystatin-free solution at the tip, allowing for seal formation before the Nystatin diffuses to the tip.[3] It is crucial to be quick when approaching the cell and forming the seal after back-filling.

  • Inadequate Pipette Properties: The shape and cleanliness of your pipette are critical for a good seal.

    • Solution:

      • Use high-quality borosilicate glass capillaries.

      • Ensure your pipette puller is optimized to produce smooth, appropriately tapered tips.

      • Fire-polishing the pipette tip can create a smoother surface, which can aid in seal formation.

      • Pipette resistance should be optimized for your cell type, typically in the range of 3-5 MΩ.[3]

  • Suboptimal Solution Composition: The ionic composition of your intracellular and extracellular solutions can significantly impact seal formation.

    • Solution:

      • Ensure your solutions are filtered (0.22 µm filter) and free of precipitates.

      • The presence of divalent cations like Ca²⁺ and Mg²⁺ in the recording solutions is generally believed to promote sealing.[4]

      • Maintain a slightly lower osmolarity (by 10-20 mOsm) in your intracellular solution compared to the extracellular solution to facilitate seal formation.[5]

  • Poor Cell Health: Unhealthy or dying cells will not form a good seal.

    • Solution: Ensure your cell culture or tissue preparation is healthy and viable. Use cells from a fresh culture or preparation.

Q2: My seal is unstable and deteriorates over time. How can I improve seal stability?

A2: Seal instability can be frustrating. Here are some factors to consider:

  • Mechanical Drift: Vibrations in the setup can lead to the loss of a seal.

    • Solution: Ensure your patch clamp rig is on an anti-vibration table and that there are no sources of mechanical vibration in the room.

  • Solution Leakage: Contaminants or improper solution composition can lead to a leaky seal.

    • Solution:

      • As mentioned before, ensure your solutions are clean and properly prepared.

      • Some researchers have found that including fluoride in the internal recording solution can improve seal stability.[6][7] However, be aware that fluoride can also affect certain intracellular signaling pathways.[7][8]

  • Nystatin Diffusion: Over time, Nystatin can diffuse laterally in the membrane, potentially affecting the integrity of the seal.

    • Solution: While difficult to prevent entirely, optimizing the Nystatin concentration to the lowest effective level can help.

Q3: Perforation is too slow or doesn't happen at all. What should I do?

A3: The time course of perforation can vary, but if it's excessively slow or absent, consider the following:

  • Nystatin Concentration: The concentration of Nystatin may be too low.

    • Solution: Increase the Nystatin concentration in your pipette solution. Typical concentrations range from 50 to 250 µg/mL.[1] It's advisable to titrate the concentration to find the optimal balance between perforation speed and seal stability for your specific cell type.

  • Nystatin Potency: Nystatin is sensitive to light, heat, and oxidation, and its potency can degrade over time.[9]

    • Solution:

      • Prepare fresh Nystatin stock solutions daily.

      • Store the stock solution in the dark at -20°C.[10][11]

      • The final pipette solution containing Nystatin should also be protected from light and used within a few hours of preparation.

  • Cell Membrane Composition: The lipid composition of the cell membrane can influence the efficiency of Nystatin pore formation.

    • Solution: While not easily modifiable, this is a factor to consider if you are working with a new cell line and experiencing difficulties.

Q4: How can I be sure I have a perforated patch and not a whole-cell configuration?

A4: It's possible to accidentally rupture the membrane patch, leading to a conventional whole-cell recording. Here's how to distinguish between the two:

  • Monitor Access Resistance: In a perforated patch, the access resistance (Ra) decreases gradually over several minutes as the Nystatin pores form.[12] A sudden, large drop in Ra is indicative of membrane rupture and entry into the whole-cell mode.

  • Dye Exclusion: Include a membrane-impermeant fluorescent dye (e.g., Lucifer yellow or a high molecular weight dextran-conjugated dye) in your pipette solution.[1]

    • In a true perforated patch, the dye will be excluded from the cell.

    • If the membrane ruptures, the dye will quickly fill the cell, which can be visualized with fluorescence microscopy.[13]

  • Monitor for Washout of Intracellular Components: The primary advantage of the perforated patch technique is the preservation of intracellular signaling molecules. If you observe a "rundown" of currents that are dependent on these molecules, it's likely that you have inadvertently gone whole-cell.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A1: The optimal concentration of this compound can vary depending on the cell type.[1] It is recommended to start with a concentration in the range of 100-200 µg/mL and then optimize based on the speed of perforation and the stability of the seal.

Q2: How should I prepare and store this compound solutions?

A2: Nystatin is light-sensitive and degrades in aqueous solutions.

  • Stock Solution: Prepare a stock solution of Nystatin in dimethyl sulfoxide (DMSO) at a concentration of 25-50 mg/mL. This stock solution should be stored in small aliquots, protected from light, at -20°C and is generally stable for up to a month.[10][11] It is recommended to make fresh stock daily for optimal results.

  • Pipette Solution: On the day of the experiment, dilute the stock solution into your filtered internal pipette solution to the desired final concentration. Protect this solution from light and use it within 2-4 hours.[11]

Q3: What is the expected time course for perforation with this compound?

A3: After obtaining a giga-ohm seal, the perforation process typically begins within 5-10 minutes and can take 10-30 minutes to reach a stable, low access resistance.[12] The access resistance should be monitored continuously during this period.

Q4: What are the advantages of this compound over other perforating agents?

A4: Nystatin forms pores that are permeable to monovalent ions but impermeable to larger molecules, thus preserving the intracellular environment.[1] Compared to gramicidin, Nystatin perforation is generally faster.[2] Compared to β-escin, Nystatin forms smaller pores, which is advantageous when trying to prevent the washout of smaller signaling molecules.

Q5: Can I use suction to facilitate seal formation with Nystatin in the pipette?

A5: Gentle suction can be applied to facilitate seal formation, even with Nystatin in the back of the pipette. However, excessive or prolonged suction increases the risk of rupturing the membrane and entering the whole-cell configuration.

Data Presentation

Table 1: Comparison of Common Perforating Agents in Patch Clamp

Perforating AgentTypical ConcentrationPore PermeabilityPerforation TimeKey AdvantagesKey Disadvantages
This compound 50 - 250 µg/mLMonovalent ions10 - 30 minPreserves intracellular signaling, faster than gramicidin.Light and heat sensitive, can interfere with seal formation.[2]
Amphotericin B 100 - 240 µg/mLMonovalent ions10 - 30 minSimilar to Nystatin, effective at low concentrations.Can be sticky, potentially slower perforation than Nystatin.[2]
Gramicidin 10 - 50 µg/mLCations only~30 minPreserves intracellular Cl⁻ concentration.Slow perforation, can interfere with seal formation.[2]
β-Escin 20 - 50 µMNon-selective, permeable to larger molecules (up to ~1 kDa)FastWater-soluble, less interference with seal formation.Larger pores lead to washout of smaller intracellular components.

Table 2: Nystatin Perforated Patch Clamp Parameters (Example Data)

Cell TypeNystatin Concentration (µg/mL)Time to Stable Ra (min)Final Access Resistance (MΩ)
Pancreatic β-cellsNot Specified5.4 ± 2.7Not Specified
CHO-hERG cells100 µM (~92.6 µg/mL)~15> 10

Note: The data in this table is compiled from different sources and should be used as a general guideline. Optimal parameters will vary between experimental setups and cell types.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Pipette Solutions

  • Prepare Nystatin Stock Solution (25 mg/mL in DMSO):

    • Weigh out 2.5 mg of Nystatin powder in a light-protected microcentrifuge tube.

    • Add 100 µL of high-purity DMSO.

    • Vortex for 30-60 seconds until the Nystatin is fully dissolved.

    • Wrap the tube in aluminum foil to protect it from light.

    • Store at -20°C for up to one month (fresh daily preparation is recommended).[10][11]

  • Prepare Nystatin Pipette Solution (e.g., 100 µg/mL):

    • Thaw an aliquot of the Nystatin stock solution.

    • In a light-protected tube, add 4 µL of the 25 mg/mL Nystatin stock solution to 1 mL of your filtered internal pipette solution.

    • Vortex briefly to mix.

    • Keep the pipette solution on ice and protected from light. Use within 2-4 hours.

Protocol 2: Back-filling the Pipette and Achieving a Perforated Patch

  • Front-fill the Pipette:

    • Dip the tip of a freshly pulled patch pipette into Nystatin-free internal solution for a few seconds to fill the very tip. The goal is to have a small buffer of Nystatin-free solution at the opening.

  • Back-fill the Pipette:

    • Using a pipette, carefully fill the rest of the patch pipette from the back with the Nystatin-containing pipette solution, avoiding air bubbles.

  • Approach the Cell and Form a Seal:

    • Quickly move the pipette to the recording chamber and approach the target cell under positive pressure.

    • Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure.

    • Apply gentle suction to form a giga-ohm seal.

  • Monitor Perforation:

    • Once a stable GΩ seal is formed, monitor the access resistance (Ra) and cell capacitance.

    • You should observe a gradual decrease in Ra and an increase in capacitance over the next 10-30 minutes as the Nystatin forms pores in the membrane patch.

    • The recording can begin once the access resistance has stabilized at a reasonably low level (ideally < 60 MΩ).[3]

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_patching Patching Procedure prep_stock Prepare Nystatin Stock in DMSO prep_pipette Dilute Stock into Pipette Solution prep_stock->prep_pipette front_fill Front-fill Pipette Tip (Nystatin-free) prep_pipette->front_fill Use fresh solution back_fill Back-fill Pipette (with Nystatin) front_fill->back_fill seal Approach Cell and Form GΩ Seal back_fill->seal perforate Monitor Perforation (↓Ra, ↑Cm) seal->perforate record Begin Experiment perforate->record Stable Ra

Caption: Workflow for Nystatin perforated patch clamp experiments.

troubleshooting_seal cluster_causes Potential Causes cluster_solutions Solutions start Problem: No GΩ Seal cause1 Nystatin at Tip start->cause1 cause2 Poor Pipette Quality start->cause2 cause3 Bad Solutions start->cause3 cause4 Unhealthy Cells start->cause4 sol1 Back-fill Pipette cause1->sol1 sol2 Optimize Pipette (Pulling/Polishing) cause2->sol2 sol3 Filter/Remake Solutions cause3->sol3 sol4 Use Fresh Cell Prep cause4->sol4

Caption: Troubleshooting logic for failing to achieve a GΩ seal.

References

Validation & Comparative

Validating Nystatin A2 Channel Formation in Lipid Bilayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biophysics, validating the formation and characteristics of ion channels is a critical step in understanding the mechanism of action of pore-forming agents. This guide provides a comparative analysis of Nystatin A2, a polyene antibiotic known for its channel-forming capabilities, against other well-established pore-forming molecules. We present supporting experimental data and detailed protocols to assist in the design and execution of validation studies.

Introduction to Pore-Forming Agents

This compound exerts its antifungal activity by binding to ergosterol, a primary sterol in fungal cell membranes, leading to the formation of transmembrane channels.[1][2] This disruption of the cell membrane's integrity results in leakage of intracellular contents and ultimately, cell death.[3] The selectivity of this compound for fungal cells is attributed to its higher affinity for ergosterol over cholesterol, the main sterol in mammalian cell membranes. While the channel-forming model is widely accepted, some studies suggest alternative mechanisms, such as acting as an ion carrier, may also contribute to its biological activity.[4][5]

This guide compares this compound with two other well-characterized pore-forming agents:

  • Amphotericin B: Another polyene antibiotic that shares structural and functional similarities with this compound. It is also known to form ion channels in sterol-containing membranes.[6][7][8][9]

  • Alamethicin: An antimicrobial peptide that forms voltage-gated ion channels.[10][11] It serves as a classic example of a "barrel-stave" pore-forming mechanism.

Comparative Analysis of Channel Properties

The validation of channel formation typically involves measuring key biophysical properties such as single-channel conductance, ion selectivity, and channel lifetime. Below is a summary of these properties for this compound and the selected alternatives.

FeatureThis compoundAmphotericin BAlamethicin
Typical Single-Channel Conductance Variable, dependent on aggregation state.~500 pS in 200/50 mM KCl gradient.[12]Multiple discrete levels, with the lowest at ~19 pS in 1 M KCl.[11][13]
Ion Selectivity Cation-selective (one-sided application); Anion-selective (two-sided application).[6][7]Cation-selective (one-sided application); Anion-selective (two-sided application).[6][7] pH-dependent, can be anion-selective at low pH and cation-selective at neutral/alkaline pH.[14][15]Generally cation-selective, but can be engineered to be anion-selective.[16]
Mechanism of Pore Formation Aggregation of monomers to form a barrel-like pore.[1]Similar to this compound, forms barrel-stave pores."Barrel-stave" model where peptides aggregate to form a central pore.[10]
Sterol Requirement High affinity for ergosterol is crucial for channel formation.[1][2]Requires sterols (ergosterol or cholesterol) for stable channel formation.[14]Does not require sterols.
Voltage Dependence Present.Voltage-dependent open probability.[12]Strongly voltage-gated.[10]

Experimental Protocols for Channel Validation

The two primary electrophysiological techniques for validating ion channel formation in artificial lipid bilayers are the Black Lipid Membrane (BLM) technique and the Patch-Clamp technique.

Black Lipid Membrane (BLM) Electrophysiology

The BLM technique is a powerful method for characterizing the activity of single ion channels in a well-defined, artificial membrane system.

Experimental Workflow:

cluster_prep Preparation cluster_blm BLM Formation & Recording cluster_analysis Data Analysis Lipid_Solution Prepare Lipid Solution (e.g., DPhPC in n-decane) Aperture_Painting Paint Lipid Solution across aperture Lipid_Solution->Aperture_Painting Electrolyte_Solution Prepare Electrolyte Solution (e.g., KCl, buffer) Electrolyte_Solution->Aperture_Painting Pore_Former_Stock Prepare Pore-Former Stock (this compound, Amphotericin B, or Alamethicin) Pore_Former_Addition Add pore-forming agent to one or both chambers Pore_Former_Stock->Pore_Former_Addition Bilayer_Formation Monitor capacitance until bilayer thins to BLM Aperture_Painting->Bilayer_Formation Bilayer_Formation->Pore_Former_Addition Data_Acquisition Apply voltage clamp and record single-channel currents Pore_Former_Addition->Data_Acquisition Current_Analysis Analyze current traces for conductance, open/closed times Data_Acquisition->Current_Analysis IV_Curve Generate I-V curves to determine selectivity Data_Acquisition->IV_Curve

Caption: Workflow for BLM electrophysiology.

Methodology:

  • Chamber Setup: A two-chamber system is separated by a thin partition containing a small aperture (50-250 µm). Both chambers are filled with an electrolyte solution (e.g., 1 M KCl, buffered to a specific pH).

  • BLM Formation: A solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) is "painted" across the aperture. The solvent dissolves into the aqueous phase, leaving a stable lipid bilayer. Formation is monitored by measuring the increase in membrane capacitance.

  • Pore-Former Incorporation: The pore-forming agent (e.g., this compound) is added to the aqueous solution in one or both chambers. For this compound and Amphotericin B, incorporation is facilitated by the presence of sterols (e.g., ergosterol) in the lipid solution.

  • Data Acquisition: Ag/AgCl electrodes are placed in each chamber to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current. The appearance of discrete, step-like changes in current indicates the opening and closing of single channels.

  • Data Analysis: The recorded current traces are analyzed to determine the single-channel conductance (amplitude of the current steps divided by the applied voltage), open and closed lifetimes, and ion selectivity (determined from the reversal potential under asymmetric ion conditions).

Perforated Patch-Clamp Technique

The perforated patch-clamp technique is a variation of the whole-cell patch-clamp method that is particularly useful for studying the effects of pore-forming agents on live cells while preserving the intracellular environment.[17][18][19][20][21]

Signaling Pathway of this compound Action:

Nystatin This compound (in pipette) Membrane Cell Membrane Patch Nystatin->Membrane Diffusion to tip Pore_Formation Nystatin molecules insert and form pores Membrane->Pore_Formation Electrical_Access Electrical access to cell interior Pore_Formation->Electrical_Access Ion_Flow Monovalent ion flow Electrical_Access->Ion_Flow Signal_Recording Recording of whole-cell or single-channel currents Ion_Flow->Signal_Recording

Caption: Perforated patch-clamp principle.

Methodology:

  • Pipette Preparation: A glass micropipette is filled with an intracellular-like solution containing the pore-forming agent (e.g., this compound at 50-100 µg/mL).

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Perforation: The pore-forming agent in the pipette solution spontaneously inserts into the membrane patch, creating small pores that allow for electrical access to the cell interior. This process is monitored by observing the gradual decrease in access resistance.

  • Data Acquisition: Once a stable, low-resistance access is achieved, whole-cell or single-channel currents can be recorded using a patch-clamp amplifier.

  • Data Analysis: The analysis is similar to that of the BLM technique, focusing on conductance, ion selectivity, and gating kinetics.

Conclusion

Validating the channel-forming properties of this compound and comparing them to other pore-forming agents is essential for a comprehensive understanding of its mechanism of action. The electrophysiological techniques outlined in this guide, particularly BLM and perforated patch-clamp, provide robust methods for characterizing the biophysical properties of these channels. The provided data and protocols serve as a valuable resource for researchers investigating the interactions of pore-forming molecules with lipid bilayers.

References

A Comparative Analysis of Nystatin A1 and Other Polyene Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nystatin A1 with other polyene antifungals, focusing on their performance, mechanism of action, and toxicity. The information is supported by experimental data to assist researchers in making informed decisions for their antifungal research and development endeavors.

Executive Summary

Polyene macrolide antibiotics have long been a cornerstone in the treatment of fungal infections. This guide focuses on a comparative analysis of Nystatin A1 against other notable polyenes, primarily Amphotericin B, but also referencing Natamycin and Filipin. The primary mechanism of action for these compounds involves binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death.[1][2][3] While effective, their clinical use is often limited by toxicity to mammalian cells, which contain cholesterol.[2] This comparison delves into their antifungal activity, spectrum, and toxicological profiles, supported by quantitative data and detailed experimental methodologies.

Comparative Performance Data

The following tables summarize the in vitro activity and toxicity of Nystatin A1 compared to other polyenes.

Antifungal Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.

Fungal SpeciesNystatin A1 MIC (µg/mL)Amphotericin B MIC (µg/mL)Natamycin MIC (µg/mL)Filipin MIC (µg/mL)
Yeasts
Candida albicans0.25 - 8[1][4][5]0.06 - 4[6][7]1 - 16>16
Candida glabrata0.625 - 8[1]0.25 - 2[8]2 - 32>32
Candida parapsilosis1 - 8[1]0.125 - 2[8]1 - 8>16
Candida tropicalis0.625 - 4[1]0.125 - 2[8]2 - 16>32
Candida krusei1 - 8[4]0.25 - 44 - 32>32
Cryptococcus neoformans0.5 - 40.03 - 1[9][10][11]2 - 16>16
Molds
Aspergillus fumigatus2 - >16[12][13]0.125 - 2[14][15]4 - >32>32
Aspergillus flavus4 - >16[12]0.25 - 2[14]8 - >32>32
Aspergillus niger4 - >16[13][16]0.5 - 2[14]8 - >32>32
Aspergillus terreus8 - >16[12]1 - >16[17]>32>32
Cytotoxicity and Hemolytic Activity

The therapeutic utility of polyenes is often limited by their toxicity to mammalian cells. The 50% inhibitory concentration (IC50) against mammalian cell lines and the 50% hemolytic concentration (HC50) are key indicators of this toxicity. Higher values indicate lower toxicity.

AssayNystatin A1Amphotericin B
Cytotoxicity (IC50)
HEK293 (Human Embryonic Kidney)~20 - 50 µg/mL[18][19]~1 - 25 µg/mL[20][21]
HepG2 (Human Liver Carcinoma)>50 µg/mL~5 - 10 µg/mL
Hemolytic Activity (HC50)
Human Red Blood Cells~20 - 60 µg/mL~2 - 10 µg/mL[22][23]

Mechanism of Action

The primary mechanism of action for Nystatin A1 and other polyenes involves their interaction with sterols in cell membranes.

cluster_PolyeneAction Polyene Antifungal Action Polyene Polyene (Nystatin A1, Amphotericin B) Ergosterol Ergosterol (Fungal Membrane) Polyene->Ergosterol Binds to OxidativeStress Oxidative Stress (ROS Production) Polyene->OxidativeStress Induces Pore Transmembrane Pore Formation Ergosterol->Pore Complexation leads to Membrane Fungal Cell Membrane Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death (Apoptosis/Necrosis) Leakage->Death OxidativeStress->Death

Caption: Mechanism of polyene antifungal action.

Polyenes possess a high affinity for ergosterol, the primary sterol in fungal cell membranes.[2][24] This binding leads to the formation of transmembrane channels or pores, disrupting the membrane's integrity. The consequence is a leakage of essential intracellular ions, such as potassium and protons, which disrupts the cellular ionic balance and leads to cell death.[2][24] Additionally, some studies suggest that polyenes can induce oxidative stress through the production of reactive oxygen species (ROS), further contributing to their fungicidal activity.[24][25]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

cluster_MIC_Workflow MIC Determination Workflow A Prepare serial dilutions of antifungal agents in a 96-well microtiter plate. C Inoculate each well with the fungal suspension. A->C B Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL). B->C D Incubate plates at 35°C for 24-48 hours. C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC). D->E

Caption: Broth microdilution MIC assay workflow.

Methodology:

  • Preparation of Antifungal Agents: Stock solutions of polyene antifungals are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5–2.5 × 10³ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_MTT_Workflow MTT Cytotoxicity Assay Workflow A Seed mammalian cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of polyene antifungals. A->B C Incubate for 24-48 hours. B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F Measure absorbance at 570 nm and calculate cell viability. E->F

Caption: MTT cytotoxicity assay workflow.

Methodology:

  • Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the polyene antifungals.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Hemolysis Assay

This assay determines the lytic effect of the compounds on red blood cells.

cluster_Hemolysis_Workflow Hemolysis Assay Workflow A Prepare a suspension of fresh human red blood cells (RBCs) in phosphate-buffered saline (PBS). B Incubate RBCs with various concentrations of polyene antifungals. A->B C Incubate at 37°C for 1 hour. B->C D Centrifuge the samples to pellet intact RBCs. C->D E Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release. D->E F Calculate the percentage of hemolysis relative to a positive control (Triton X-100). E->F

Caption: Hemolysis assay workflow.

Methodology:

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2% (v/v).

  • Incubation with Compounds: The RBC suspension is incubated with various concentrations of the polyene antifungals at 37°C for 1 hour. A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm using a spectrophotometer.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] × 100. The HC50 value is determined as the concentration of the compound that causes 50% hemolysis.

Structure-Activity Relationship (SAR)

The antifungal activity and toxicity of polyenes are closely linked to their chemical structure. Key structural features include the macrolide ring size, the number of conjugated double bonds, and the presence of a mycosamine sugar moiety.

  • Macrolide Ring and Polyene Chain: The rigid, hydrophobic polyene region is crucial for binding to ergosterol. The number of conjugated double bonds influences the binding affinity and antifungal spectrum. For instance, heptaenes like Amphotericin B generally exhibit broader and more potent activity than tetraenes like Nystatin A1.

  • Mycosamine Moiety: The amino sugar mycosamine is important for the initial interaction with the fungal cell membrane and contributes to the aqueous solubility of the molecule.

  • Hydroxyl Groups: The hydrophilic polyol region of the macrolide ring is thought to be involved in the formation of the aqueous pore.

Modifications to these structural components can significantly alter the activity and toxicity profile of the polyene. For example, chemical modifications of the carboxyl group or the amino group of mycosamine in Nystatin A1 and Amphotericin B have been explored to develop derivatives with an improved therapeutic index.

Conclusion

Nystatin A1 remains a valuable polyene antifungal, particularly for topical and oral applications. In a direct comparison with Amphotericin B, Nystatin A1 generally exhibits lower in vitro potency against a broad range of fungi but also demonstrates a more favorable toxicity profile with higher IC50 and HC50 values. The choice between these agents in a research or drug development context will depend on the specific application, the target fungal species, and the desired balance between efficacy and toxicity. The development of new polyene derivatives with improved selectivity for ergosterol over cholesterol continues to be a promising avenue for future antifungal therapies. This guide provides the foundational data and methodologies to support further investigation and innovation in this critical area of drug discovery.

References

Nystatin A2: A Comparative Analysis of Efficacy Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant challenge to global health. This guide provides a comparative analysis of the efficacy of Nystatin A2 against various resistant fungal strains, with a focus on quantitative data from in vitro studies. This compound, a polyene antifungal, remains a relevant therapeutic option, particularly in topical applications, due to its broad-spectrum activity and low incidence of resistance development.[1][2] This document aims to equip researchers and drug development professionals with the necessary data and methodologies to evaluate this compound's potential in combating resistant fungal infections.

Comparative Efficacy of this compound: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, including strains resistant to other antifungal agents. The data is compiled from multiple studies employing standardized susceptibility testing methods.

Table 1: this compound MIC Distribution against Candida Species

Fungal SpeciesResistance ProfileThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Candida albicansFluconazole-Susceptible0.042 (GM)--[3]
Candida albicansFluconazole-Resistant0.06 (GM)--[3]
Candida spp. (103 isolates)Mixed Susceptibility0.03 - >16-2[4]
Candida albicans-0.25 - 84.1 (GM)-[5]
Non-albicans Candida-0.25 - 85.45 (GM)-[5]
Candida spp.Overall---[2]
(Lowest resistance rates observed among tested antifungals)

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. GM stands for Geometric Mean.

Table 2: Comparative Efficacy of this compound and Other Antifungals against Aspergillus Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
Aspergillus spp. (60 isolates)Nystatin2 - >169.51[6]
Liposomal Nystatin0.5 - 162.30[6]
Amphotericin B-0.86[6]
Itraconazole0.06 - >160.58[6]
Aspergillus terreusNystatin--[6]
(Significantly less susceptible to all polyenes tested)
Candida spp. (before radiotherapy)NystatinAll sensitive-[7]
VoriconazoleSome resistant-[7]
Candida spp. (after radiotherapy)NystatinAll sensitive-[7]
VoriconazoleSome resistant-[7]

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily based on standardized broth microdilution methods. The following are detailed summaries of the two most widely recognized protocols:

Clinical and Laboratory Standards Institute (CLSI) M27-A4 Broth Microdilution Method for Yeasts

This method is a reference standard for antifungal susceptibility testing of yeasts.

  • Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer is the standard medium.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: this compound and other antifungal agents are prepared in serial twofold dilutions in the test medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth in the control well (drug-free medium). The reading can be done visually or spectrophotometrically.

European Committee on Antimicrobial Susceptibility Testing (EUCAST) Broth Microdilution Method for Yeasts

The EUCAST method is another widely accepted standard for antifungal susceptibility testing.

  • Medium: RPMI-1640 medium supplemented with 2% glucose is the recommended medium.

  • Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 1-5 x 10⁵ CFU/mL in the test wells.

  • Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in the microtiter plates.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • MIC Determination: The MIC endpoint is determined spectrophotometrically at 530 nm as the lowest concentration that shows a 50% reduction in turbidity compared to the growth control. For some drugs, including polyenes, a 90% inhibition endpoint may be used.

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance to this compound

This compound, like other polyene antifungals, targets ergosterol, a key component of the fungal cell membrane. Its binding to ergosterol leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to fungal cell death.[8][9] Resistance to polyenes is primarily associated with alterations in the ergosterol biosynthesis pathway, leading to a reduced amount of or modified ergosterol in the cell membrane.[8][9][10][11]

Ergosterol_Biosynthesis_and_Polyene_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action & Resistance AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (ERG genes) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Nystatin This compound Nystatin->Membrane Binds to Ergosterol Pore Pore Formation Membrane->Pore Leakage Ion Leakage Pore->Leakage CellDeath Cell Death Leakage->CellDeath Resistance Resistance Resistance->Lanosterol Altered Pathway ERG_mutation Mutations in ERG genes ERG_mutation->Resistance Causes

Ergosterol biosynthesis pathway and this compound's mechanism of action and resistance.
Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate Plates (35-37°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to the Ion Selectivity of Nystatin A2 and Gramicidin Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ion selectivity of two well-known channel-forming molecules: Nystatin A2 and Gramicidin. While both are capable of forming pores in lipid membranes, their mechanisms of ion transport and selectivity profiles exhibit significant differences. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and provides visual representations of experimental workflows and the comparative selectivity of these channels.

Executive Summary

Gramicidin forms well-defined, highly selective channels for monovalent cations, operating via a single-file transport mechanism. In contrast, this compound forms larger, more dynamic pores with a complex and debated ion selectivity that appears to be highly dependent on experimental conditions. While gramicidin's cation selectivity is a cornerstone of its characterization, this compound has been reported to exhibit both anion and cation selectivity under different circumstances. This guide will delve into the available data to clarify these distinctions.

Data Presentation: Comparative Ion Selectivity

The following table summarizes the key differences in ion selectivity between this compound and Gramicidin channels based on available experimental data. It is important to note that quantitative permeability ratios for this compound are not well-established and the reported selectivity can be contradictory.

FeatureThis compoundGramicidin
Primary Ion Selectivity Disputed: Anion selective in some artificial bilayer experiments; Cation selective in some cell membrane studies.[1][2]Cation Selective (Monovalent)[3]
Permeability to Anions Permeable, and in some cases, preferred over cations.[4]Impermeable[3]
Permeability to Cations Permeable to monovalent cations.[5] Divalent cations are generally considered to be blocked.[4]Highly permeable to monovalent cations.[3] Divalent cations are generally considered to be blocked.[6]
Cation Selectivity Sequence Not definitively established and likely variable.NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[7][8]
Permeability Ratio (PK+/PNa+) Not consistently reported; varies with experimental setup.~3[6]
Pore/Channel Radius ~4 Å[9]~2 Å
Mechanism of Ion Transport Aqueous pore[9]Single-file diffusion[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining ion selectivity and a logical comparison of the ion selectivity profiles of this compound and Gramicidin.

experimental_workflow cluster_preparation Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis prep_cell Prepare Cell/Bilayer patch_clamp Establish Whole-Cell Patch Clamp prep_cell->patch_clamp prep_solutions Prepare Intra/Extra- cellular Solutions prep_solutions->patch_clamp apply_voltage Apply Voltage Ramp patch_clamp->apply_voltage record_current Record Ion Current apply_voltage->record_current plot_iv Plot I-V Curves record_current->plot_iv change_solution Change Extracellular Solution (Ion X) record_again Record Current with New Solution change_solution->record_again record_again->plot_iv determine_vrev Determine Reversal Potential (Vrev) plot_iv->determine_vrev calculate_pr Calculate Permeability Ratio (GHK Equation) determine_vrev->calculate_pr ion_selectivity_comparison cluster_gramicidin Gramicidin Channel cluster_nystatin This compound Pore gramicidin_node Strictly Cation Selective (Monovalent) gramicidin_seq Selectivity Sequence: NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+ gramicidin_node->gramicidin_seq gramicidin_anions Anions Impermeable gramicidin_node->gramicidin_anions nystatin_node Variable Ion Selectivity (Condition Dependent) nystatin_anion Anion Permeable (Observed in Bilayers) nystatin_node->nystatin_anion Two-sided application nystatin_cation Cation Permeable (Observed in Cells) nystatin_node->nystatin_cation One-sided application

References

Comparative Analysis of Hemolytic Activity: Nystatin A2 vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hemolytic activity of two polyene antifungal agents, Nystatin A2 and Amphotericin B. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the toxicological profiles of these compounds.

Executive Summary

Amphotericin B and this compound are structurally related polyene macrolide antibiotics that exhibit broad-spectrum antifungal activity. Their primary mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. However, their interaction with cholesterol in mammalian cell membranes, particularly erythrocytes, can result in dose-limiting hemolytic toxicity. Experimental evidence indicates that Amphotericin B generally exhibits significantly higher hemolytic activity compared to this compound. One study highlights that the resistance of mammalian erythrocytes to Nystatin is approximately 30 times higher than their resistance to Amphotericin B in an isotonic potassium chloride solution[1]. This difference in hemolytic potential is a critical consideration in the development and therapeutic application of these drugs.

Quantitative Comparison of Hemolytic Activity

The following table summarizes the comparative hemolytic activity of this compound and Amphotericin B based on available experimental data. It is important to note that direct, side-by-side comparisons with standardized HC50 values (the concentration causing 50% hemolysis) for both parent compounds on human erythrocytes are limited in publicly available literature. The data presented reflects the general consensus from multiple studies.

ParameterThis compoundAmphotericin BReference
Relative Hemolytic Activity LowerHigher[1]
Erythrocyte Resistance ~30-fold higher resistance compared to Amphotericin B in isotonic KCl solutionLower resistance[1]
Observed Hemolysis Weak hemolytic activity at concentrations up to 50 µM after 1 hour.[2]Significant hemolysis observed at concentrations of 10-50 µM after 1 hour.[2][2]

Mechanism of Hemolytic Activity

Both this compound and Amphotericin B induce hemolysis through the formation of pores or channels in the erythrocyte membrane.[3] This process is initiated by the interaction of the polyene molecules with cholesterol, a key component of mammalian cell membranes.[2]

The proposed mechanism involves the following steps:

  • Binding to the Membrane: The polyene antibiotic partitions into the lipid bilayer of the erythrocyte membrane.

  • Interaction with Cholesterol: The drug molecules interact with cholesterol, forming aggregates or complexes within the membrane.[2]

  • Pore Formation: These polyene-cholesterol complexes self-assemble to form transmembrane channels or pores.[3]

  • Increased Permeability: The formed pores disrupt the integrity of the cell membrane, leading to increased permeability to ions and small molecules.[3]

  • Osmotic Lysis: The uncontrolled leakage of intracellular components, particularly potassium ions, and the influx of extracellular ions and water leads to swelling and eventual lysis of the erythrocyte (hemolysis).[3][4]

The higher hemolytic activity of Amphotericin B compared to Nystatin is likely due to differences in the stability and ion selectivity of the pores they form in cholesterol-containing membranes.[1]

Experimental Protocols

In Vitro Hemolysis Assay

This protocol outlines a general method for assessing the hemolytic activity of polyene antibiotics.

1. Preparation of Erythrocyte Suspension:

  • Obtain fresh human blood collected in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the erythrocytes from the plasma and buffy coat.

  • Wash the erythrocytes multiple times with a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by repeated centrifugation and resuspension.

  • After the final wash, resuspend the packed erythrocytes in the buffer to achieve a desired hematocrit (e.g., 2%).

2. Preparation of Test Compounds:

  • Prepare stock solutions of this compound and Amphotericin B in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in the physiological buffer to obtain a range of test concentrations.

3. Hemolysis Experiment:

  • In a 96-well microtiter plate, add a fixed volume of the erythrocyte suspension to each well.

  • Add an equal volume of the diluted test compounds to the respective wells.

  • Include a negative control (erythrocytes in buffer with the same concentration of the solvent used for the drug stocks) and a positive control (erythrocytes treated with a known hemolytic agent, such as Triton X-100, to achieve 100% hemolysis).

  • Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).

4. Measurement of Hemolysis:

  • After incubation, centrifuge the microtiter plate to pellet the intact erythrocytes.

  • Carefully transfer the supernatant, which contains the released hemoglobin, to a new plate.

  • Measure the absorbance of the supernatant at a wavelength of 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

5. Data Analysis:

  • Calculate the percentage of hemolysis for each concentration using the following formula:

    % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Plot the percentage of hemolysis against the drug concentration to generate a dose-response curve.

  • From the curve, determine the HC50 value, which is the concentration of the drug that causes 50% hemolysis.

Visualizations

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain Human Blood B Isolate & Wash Erythrocytes A->B C Prepare Erythrocyte Suspension B->C E Incubate Erythrocytes with Test Compounds C->E D Prepare Serial Dilutions of this compound & Amphotericin B D->E F Include Positive & Negative Controls G Centrifuge to Pellet Intact Erythrocytes E->G H Measure Absorbance of Supernatant at 540 nm G->H I Calculate % Hemolysis H->I J Determine HC50 Value I->J

Caption: Workflow for the in vitro hemolysis assay.

Hemolytic_Mechanism cluster_membrane Erythrocyte Membrane cluster_lysis Cellular Events A Polyene Antibiotic (this compound or Amphotericin B) B Interaction with Membrane Cholesterol A->B C Formation of Polyene-Cholesterol Aggregates B->C D Assembly of Transmembrane Pores C->D E Increased Membrane Permeability D->E F Ion & Water Imbalance E->F G Cell Swelling & Lysis (Hemolysis) F->G

References

Safety Operating Guide

Navigating the Disposal of Nystatin A2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Nystatin A2, an antifungal agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems, which can contribute to the development of resistant microorganisms.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research setting.

Key Characteristics and Safety Data

Understanding the properties of this compound is the first step toward safe handling and disposal. While generally not classified as a hazardous mixture, it requires careful management as a chemical waste product.[3]

PropertySummary of DataSource
Hazard Classification Not classified as a hazardous substance or mixture.[3]
Environmental Hazard Considered non-hazardous to water (nwg).[3]
Solubility Low water solubility, suggesting it is not likely to be mobile in the environment.[4]
Primary Disposal Route To be handled as chemical waste through a licensed disposal company.[1][5]
Container Handling Handle uncleaned, empty containers as you would the product itself.

Standard Operating Protocol for this compound Disposal

This protocol outlines the necessary steps for disposing of this compound in various forms, including pure substance (powder), contaminated materials, and concentrated stock solutions.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn to minimize exposure.

  • Gloves: Use chemical-resistant gloves. Contaminated gloves must be disposed of as chemical waste in accordance with applicable laws and good laboratory practices.[5]

  • Respiratory Protection: When handling the powdered form or if dust generation is possible, respiratory protection is required.

  • Eye Protection: Safety glasses are recommended.[6]

  • Lab Coat: A standard lab coat should be worn.

Disposal of Solid this compound Waste

This applies to expired or unused this compound powder.

  • Step 1: Containment: Keep the chemical in its original container whenever possible. Do not mix with other waste products.

  • Step 2: Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.

  • Step 3: Waste Collection: Place the sealed container in a designated, approved container for chemical waste.[1]

  • Step 4: Professional Disposal: Arrange for collection by a licensed disposal company. All waste must be disposed of in accordance with federal, state, and local regulations.[7]

Disposal of Contaminated Labware and Debris

This includes items such as pipette tips, weighing boats, gloves, and empty containers.

  • Step 1: Segregation: Separate contaminated items from regular lab trash.

  • Step 2: Collection: Place all contaminated solid waste into a clearly marked chemical waste container or a sealable bag.[5]

  • Step 3: Empty Containers: Empty containers should be treated as the product itself and disposed of through the chemical waste stream. Do not place empty pharmaceutical containers in sharps containers.

  • Step 4: Professional Disposal: The collected waste must be handled by a professional waste disposal service.[5]

Disposal of this compound Stock Solutions

Concentrated stock solutions are considered hazardous chemical waste and require careful management.[1]

  • Step 1: Do Not Drain Dispose: Never pour this compound solutions down the sink or into drains.[8][9] This practice can lead to environmental contamination.[10][11]

  • Step 2: Collection: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.

  • Step 3: Storage: Store the waste container in a secure, designated area away from incompatible materials.[4]

  • Step 4: Professional Disposal: Dispose of the collected liquid chemical waste through your institution's hazardous waste management program.[1]

Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Step 1: Evacuate and Secure: If the spill is large, evacuate the immediate area.

  • Step 2: Protect Personnel: Ensure appropriate PPE is worn by cleanup personnel, including respiratory protection for powder spills.

  • Step 3: Containment: Prevent the spilled material from entering drains or waterways.[8]

  • Step 4: Cleanup: For solid spills, carefully take up the material dry to avoid generating dust. Use an appropriate absorbent material for liquid spills.[6]

  • Step 5: Disposal: Place all cleanup materials into a sealed container for chemical waste and dispose of it properly.[6][12]

  • Step 6: Decontamination: Clean the affected area thoroughly.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_type cluster_actions cluster_final cluster_end start Identify this compound Waste solid Solid Powder / Expired Reagent liquid Aqueous Stock Solution contaminated Contaminated Labware (Gloves, Tips, Containers) collect_solid Keep in original container if possible. Place in labeled hazardous chemical waste bin. solid->collect_solid collect_liquid Collect in a sealed, labeled hazardous liquid waste container. liquid->collect_liquid collect_contaminated Place in designated, labeled solid hazardous waste container. contaminated->collect_contaminated no_trash Do NOT mix with general trash collect_solid->no_trash no_drain Do NOT pour down drain collect_liquid->no_drain collect_contaminated->no_trash end_point Dispose via Licensed Waste Management Vendor no_drain->end_point no_trash->end_point

Caption: Decision workflow for this compound waste segregation and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.